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  • Product: D-Cystine dimethyl ester
  • CAS: 298679-49-9; 444996-03-6

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of D-Cystine Dimethyl Ester

An In-Depth Technical Guide to the Synthesis and Application of D-Cystine Dimethyl Ester D-Cystine dimethyl ester is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As the dime...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of D-Cystine Dimethyl Ester

D-Cystine dimethyl ester is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As the dimethyl ester derivative of D-cystine, it offers enhanced solubility in organic solvents compared to its parent amino acid, a critical property for its utility in subsequent synthetic transformations[1][]. Its inherent chirality, derived from the D-cysteine monomer, makes it a valuable precursor for asymmetric synthesis, allowing for the controlled construction of complex chiral molecules[1].

This guide provides a comprehensive overview of the primary synthesis pathways for D-Cystine dimethyl ester, focusing on the underlying chemical principles, detailed experimental protocols, and its applications as a versatile intermediate. We will explore not only the "how" but, more importantly, the "why" behind specific reagents and conditions, offering insights grounded in practical laboratory experience. The discussion extends to its derivatization and its emerging role in therapeutic research, particularly in modulating intracellular signaling pathways[3][4].

Part 1: Core Synthesis Pathways

The conversion of D-cystine's two carboxylic acid functionalities into methyl esters is the central transformation. This is typically achieved via acid-catalyzed esterification, for which several effective methods exist. The choice of method often depends on the desired scale, available reagents, and tolerance for harsh conditions.

Pathway 1: Classical Fischer-Speier Esterification with Thionyl Chloride

This is a robust and widely employed method for preparing amino acid esters. The direct use of mineral acids like HCl can be cumbersome (requiring gaseous HCl) and may lead to equilibrium limitations. The use of thionyl chloride (SOCl₂) in methanol offers a significant advantage: it reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. Furthermore, thionyl chloride acts as a dehydrating agent, consuming the water produced during the reaction and driving the equilibrium towards the product.

The overall reaction proceeds as follows: D-Cystine + 4 CH₃OH + 2 SOCl₂ → D-Cystine Dimethyl Ester·2HCl + 2 SO₂ + 2 HCl

This method typically yields the more stable dihydrochloride salt of the ester, which is often a crystalline, manageable solid[5][6].

Objective: To synthesize D-Cystine dimethyl ester dihydrochloride from D-cystine using thionyl chloride and methanol.

Materials:

  • D-Cystine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-cystine in anhydrous methanol. The typical ratio is approximately 10-15 mL of methanol per gram of D-cystine.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. This initial cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol.

  • Slowly add thionyl chloride (typically 2.1-2.5 equivalents) dropwise to the stirred suspension. The D-cystine will gradually dissolve as the reaction proceeds and the hydrochloride salt of the ester forms.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 65-70°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material[6].

  • Workup and Isolation: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

  • Purification: Add diethyl ether to the crude product and triturate to induce precipitation of a white solid. The ether wash removes unreacted thionyl chloride byproducts and other organic-soluble impurities.

  • Final Product: Filter the white solid, wash with additional diethyl ether, and dry under vacuum to yield D-Cystine dimethyl ester dihydrochloride[6].

Pathway 2: Mild Esterification with Trimethylchlorosilane (TMSCl)

For substrates that may be sensitive to the harsh conditions of refluxing in acidic methanol, a milder method utilizing trimethylchlorosilane (TMSCl) is highly effective. TMSCl reacts with methanol to generate anhydrous HCl in a more controlled manner at room temperature. This operational simplicity and avoidance of high temperatures make it an attractive alternative.[1]

Objective: To synthesize D-Cystine dimethyl ester dihydrochloride using a mild, room-temperature method.

Materials:

  • D-Cystine

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: Suspend D-cystine in anhydrous methanol in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: At room temperature, add TMSCl (typically 2.5-3.0 equivalents) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the complete dissolution of D-cystine and confirmation of product formation by TLC or LC-MS.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Precipitate the product by adding diethyl ether, filter the resulting white solid, wash with ether, and dry under vacuum to yield D-Cystine dimethyl ester dihydrochloride[1].

Comparative Analysis of Synthesis Pathways
FeatureFischer-Speier (SOCl₂) MethodTMSCl Method
Catalyst Thionyl Chloride (generates HCl in situ)Trimethylchlorosilane (generates HCl in situ)
Temperature Reflux (65-70°C)[6]Room Temperature[1]
Reaction Time 4-6 hours12-24 hours
Advantages Faster reaction time, strong dehydrating effect.Mild conditions, operational simplicity, good for sensitive substrates.
Disadvantages Harsh conditions (heat, strong acid), corrosive reagent.Longer reaction time.
Product Form Dihydrochloride SaltDihydrochloride Salt

Part 2: From Salt to Free Base and Further Derivatization

While the dihydrochloride salt is excellent for storage and handling, many subsequent reactions require the free base form of D-Cystine dimethyl ester.

Neutralization and Free Base Isolation

The dihydrochloride salt can be neutralized using a suitable base.

  • Dissolve the dihydrochloride salt in a minimal amount of cold water or suspend it in a solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate or a tertiary amine like triethylamine (if in an organic solvent), until the pH is neutral or slightly basic (pH 7-8)[7].

  • If in an aqueous solution, extract the free ester into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

The resulting free base is typically a viscous, straw-yellow oil that is less stable than its salt form and can undergo decomposition over time[7]. It should be used promptly in subsequent steps.

Core Derivatization Reactions

D-Cystine dimethyl ester is a versatile platform for further chemical modification.

G DCystine D-Cystine Esterification Esterification (SOCl₂/MeOH or TMSCl/MeOH) DCystine->Esterification DCDME_HCl D-Cystine Dimethyl Ester Dihydrochloride Esterification->DCDME_HCl Neutralization Neutralization (e.g., NaHCO₃) DCDME_HCl->Neutralization DCDME_Free D-Cystine Dimethyl Ester (Free Base) Neutralization->DCDME_Free NProtection N-Protection (e.g., Boc₂O) DCDME_Free->NProtection Reduction Reduction (e.g., DTT) DCDME_Free->Reduction BocDCDME N,N'-bis(Boc)- D-Cystine Dimethyl Ester NProtection->BocDCDME Amidation Amidation (R-NH₂) BocDCDME->Amidation Diamide D-Cystine Diamide Derivative Amidation->Diamide DCME D-Cysteine Methyl Ester (2 eq.)

Caption: Overall workflow for the synthesis and key derivatizations of D-Cystine Dimethyl Ester.

  • N-Protection: The primary amino groups can be protected, for instance, with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc₂O). This yields N,N'-bis(tert-butoxycarbonyl)-D-cystine dimethyl ester, a crucial intermediate for peptide synthesis where the ester groups can be selectively hydrolyzed or converted to amides[1].

  • Amidation: The ester functionalities can be converted to amides. This is typically performed after N-protection to prevent the amino groups from competing in the reaction. The protected intermediate can be reacted with various amines using peptide coupling agents to form a diverse library of D-cystine diamide analogues for medicinal chemistry applications[1][8].

  • Reduction to D-Cysteine Methyl Ester: The central disulfide bond can be reduced using reagents like dithiothreitol (DTT) or other reducing agents. This cleavage yields two molecules of D-cysteine methyl ester, a valuable chiral precursor for synthesizing heterocyclic systems like thiazolidines through condensation with aldehydes or ketones[1][9].

G cluster_reduction Disulfide Reduction cluster_cyclization Asymmetric Synthesis DCDME D-Cystine Dimethyl Ester Reduction Reduction (e.g., DTT) DCDME->Reduction DCME D-Cysteine Methyl Ester Reduction->DCME Condensation Condensation DCME->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Thiazolidine Chiral Thiazolidine Derivative Condensation->Thiazolidine

Caption: Synthesis of chiral thiazolidines from D-Cystine Dimethyl Ester via reduction.

Part 3: Applications in Drug Development and Research

The cell-penetrant nature of D-cystine esters has made them valuable tools in biological research and potential therapeutic agents. Unlike their parent amino acid, which has limited membrane permeability, the esterified forms can more readily enter cells[3][10].

Reversal of Opioid-Induced Respiratory Depression (OIRD)

A significant area of research involves the use of D-Cystine dimethyl ester and its ethyl ester analogue to counteract the dangerous side effects of opioid analgesics. Studies have shown that systemic administration of D-Cystine dimethyl ester can rapidly and effectively reverse morphine-induced respiratory depression in animal models[4][11][12]. Crucially, this reversal occurs without diminishing the desired analgesic effects of the opioid[4][10]. This unique profile suggests that these compounds may modulate intracellular signaling pathways related to respiration differently from those related to pain relief, presenting a promising avenue for developing safer opioid therapies[4]. The proposed mechanism involves the esters entering cells that mediate the deleterious effects of opioids on breathing and gas exchange[10][12].

Use in Cell Culture Media

Derivatives such as N,N'-diacetyl-L-cystine dimethylester (the L-isomer counterpart) have been investigated as supplements in cell culture media for producing recombinant proteins. These stable cystine analogs can help reduce oxidative stress and improve product quality and yield, showcasing the broader utility of these modified amino acids in bioprocessing[13].

Conclusion

D-Cystine dimethyl ester is more than just a simple derivative; it is a strategically important molecule with enhanced physical properties and broad synthetic utility. Its synthesis is readily achievable through well-established methods like the Fischer-Speier esterification or milder TMSCl-mediated protocols, typically yielding a stable dihydrochloride salt. This intermediate can be further transformed into a wide array of derivatives or cleaved to produce the valuable chiral synthon, D-cysteine methyl ester. Its emerging applications, from a tool in asymmetric synthesis to a potential therapeutic agent for mitigating opioid side effects, underscore its continued relevance to researchers, scientists, and drug development professionals.

References

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC. [Link]

  • US10590073B2 - Method for preparation of N-acetyl cysteine amide and derivatives thereof - Google P
  • ONE-POT DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL TRICYCLIC L-CYSTEINE AND D-PENICILLAMINE DERIVATIVES - SciELO. [Link]

  • Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC. [Link]

  • Chiral carbon dots based on l/d-cysteine produced via room temperature surface modification and one-pot carbonization - RSC Publishing. [Link]

  • Conversion of L‐Cysteine into D‐α‐Amino Acids and Related Transformations - ResearchGate. [Link]

  • THE SPONTANEOUS DECOMPOSITION OF CYSTINE DIMETHYL ESTER - Semantic Scholar. [Link]

  • Use of novel cystine analogs to decrease oxidative stress and control product quality - Semantic Scholar. [Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - Frontiers. [Link]

  • d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception - PMC. [Link]

  • Cysteine - Wikipedia. [Link]

  • Synthesis of Cystine Peptide Analogues. [Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats - PubMed. [Link]

  • How can one make esterified cysteine with dodecanol? - ResearchGate. [Link]

  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PubMed. [Link]

  • Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction - MDPI. [Link]

Sources

Exploratory

Solvation Thermodynamics and Pharmacological Utility of D-Cystine Dimethyl Ester

Executive Summary The transition from native amino acids to their esterified derivatives represents a fundamental maneuver in synthetic chemistry and drug design. Native D-cystine is notoriously intractable in organic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native amino acids to their esterified derivatives represents a fundamental maneuver in synthetic chemistry and drug design. Native D-cystine is notoriously intractable in organic synthesis due to its profound insolubility across both aqueous and organic media. By converting D-cystine to D-Cystine dimethyl ester (D-Cys-OMe), researchers fundamentally alter the molecule's thermodynamic profile. This whitepaper deconstructs the physicochemical causality behind this solubility shift, provides a self-validating protocol for empirical solubility determination, and explores how this enhanced lipophilicity unlocks critical pharmacological applications, particularly in reversing opioid-induced respiratory depression.

The Thermodynamic Causality of Solvation

To understand the solubility of D-Cystine dimethyl ester, one must first examine the kinetic and thermodynamic barriers of its precursor. Native D-cystine exists as a zwitterion at physiological pH. In its solid state, it forms a highly rigid, densely packed crystal lattice stabilized by a robust network of intermolecular hydrogen bonds and electrostatic interactions between the protonated ammonium ( −NH3+​ ) and deprotonated carboxylate ( −COO− ) groups. This high lattice energy makes the enthalpy of solvation ( ΔHsolv​ ) overwhelmingly positive, rendering it insoluble in most organic solvents.

The Esterification Advantage: Esterification with methanol in the presence of an acid catalyst (e.g., HCl or TMSCl) masks the carboxylic acid moieties, replacing them with methyl ester groups (1)[1]. This transformation eliminates the zwitterionic character. Consequently, the crystal lattice energy plummets.

However, the ionization state of the resulting ester dictates its specific solvent compatibility:

  • Free Base (D-Cys-OMe): Highly lipophilic. It exhibits excellent solubility in halogenated and non-polar organic solvents (e.g., chloroform, dichloromethane) because the primary intermolecular forces are reduced to dipole-dipole interactions and London dispersion forces (2)[2].

  • Dihydrochloride Salt (D-Cys-OMe·2HCl): To prevent spontaneous diketopiperazine formation and oxidative degradation, the compound is typically isolated as a dihydrochloride salt. This cationic form is highly soluble in polar protic (Methanol, Water) and polar aprotic (DMSO) solvents (3)[3].

ThermodynamicLogic A Native D-Cystine (Zwitterionic Lattice) B Esterification (Masking Carboxylates) A->B C D-Cys-OMe Free Base (Lipophilic) B->C Base Treatment E D-Cys-OMe·2HCl Salt (Cationic) B->E HCl Addition D Soluble in CHCl3 / DCM C->D F Soluble in MeOH / DMSO E->F

Logical mapping of D-Cystine esterification and its impact on solvent-specific solubility.

Quantitative Solubility Profiles

The following table synthesizes the solubility behavior of D-cystine and its esterified derivatives across various solvent dielectric constants ( ε ). Note: Enantiomeric purity (D- vs. L-) does not alter macroscopic thermodynamic solubility in achiral solvents; thus, values represent the generalized cystine dimethyl ester behavior.

SolventDielectric Constant ( ε )Native D-CystineD-Cys-OMe (Free Base)D-Cys-OMe·2HCl
Water 80.1< 0.1 mg/mLLow> 50 mg/mL
DMSO 46.7InsolubleSoluble> 30 mg/mL
Methanol 32.7InsolubleSoluble> 50 mg/mL
Chloroform 4.8InsolubleHighly SolubleInsoluble

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable solubility data for drug development, kinetic dissolution must not be conflated with thermodynamic solubility. The following shake-flask methodology utilizes a self-validating feedback loop to ensure absolute accuracy.

Step-by-Step Methodology
  • Solvent Saturation & Matrix Preparation:

    • Add an excess of D-Cys-OMe·2HCl (e.g., 100 mg) to 1.0 mL of the target organic solvent (e.g., HPLC-grade Methanol) in a sealed borosilicate glass vial.

    • Self-Validation Checkpoint 1: The persistent presence of undissolved solid at the bottom of the vial confirms that the solvent is fully saturated.

  • Thermal Equilibration:

    • Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.

    • Self-Validation Checkpoint 2: Extract 50 µL aliquots at t=24h and t=48h . If the concentration variance between the two time points is <2% , thermodynamic equilibrium is definitively confirmed.

  • Phase Separation:

    • Centrifuge the equilibrated suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Checkpoint 3: Shine a laser pointer through the filtrate. The absence of a Tyndall effect confirms the complete removal of colloidal particulates that could artificially inflate solubility readings.

  • HPLC-UV Quantification:

    • Dilute the filtrate into the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (monitoring at 210 nm).

    • Self-Validation Checkpoint 4: Quantify against a 5-point calibration curve. An R2>0.999 validates detector linearity and assay integrity.

ExperimentalWorkflow S1 1. Solvent Saturation S2 2. Thermal Equilibration S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC-UV Quantification S3->S4

Step-by-step self-validating workflow for thermodynamic solubility determination.

Pharmacological Implications: Membrane Permeability & Opioid Reversal

The enhancement of organic solubility achieved via esterification is not merely a convenience for synthetic chemists; it is the core driver of the molecule's pharmacological efficacy.

Native D-cystine cannot easily cross the lipid bilayer due to its polarity. By converting it to D-Cystine dimethyl ester, the molecule becomes a cell-penetrant disulfide thiol ester (4)[4]. Once administered intravenously, its enhanced lipophilicity allows it to rapidly partition into cellular membranes and cross the blood-brain barrier.

In recent pharmacological models, D-Cys-OMe has demonstrated a profound ability to reverse the deleterious respiratory depression caused by opioids like morphine and fentanyl, without compromising their antinociceptive (analgesic) properties (5)[5]. The causality of this action relies on the ester's ability to enter the intracellular space, where it undergoes metabolic processing and participates in redox-dependent modulation of the specific intracellular signaling cascades responsible for respiratory drive (1)[1].

SignalingPathway Ext Extracellular D-Cys-OMe (High Lipophilicity) Membrane Lipid Bilayer Passive Diffusion Ext->Membrane Intra Intracellular Space Redox Modulation Membrane->Intra Opioid Reversal of Opioid Respiratory Depression Intra->Opioid

Cellular uptake pathway and pharmacological action of D-Cystine dimethyl ester.

References

  • Lookchem - Dimethyl L-cystinate dihydrochloride Properties and Synthesis. Available at: [Link]

  • ResearchGate - Chemical structures of NACET and its major metabolites in biological... Available at: [Link]

  • Frontiers in Pharmacology - Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Available at: [Link]

  • National Institutes of Health (PubChem) - Methyl(2S)-2-amino-3-{[(2S)-2-amino-3-methoxy-3-oxopropyl]disulphanyl}propanoate. Available at:[Link]

Sources

Foundational

D-Cystine Dimethyl Ester: A Technical Guide to its Discovery, Synthesis, and Applications

Introduction D-Cystine dimethyl ester is a disulfide-containing amino acid derivative that has garnered significant interest in biomedical research. Its unique chemical properties, particularly its cell permeability, hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

D-Cystine dimethyl ester is a disulfide-containing amino acid derivative that has garnered significant interest in biomedical research. Its unique chemical properties, particularly its cell permeability, have made it a valuable tool in diverse fields, from modeling lysosomal storage diseases to developing novel therapeutic strategies for opioid overdose. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of D-Cystine dimethyl ester, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The story of D-cystine dimethyl ester is intrinsically linked to the broader history of amino acid chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its conceptual and synthetic origins can be traced back to the foundational work on amino acid esterification by Emil Fischer at the turn of the 20th century.

In 1895, Emil Fischer and Arthur Speier first described the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification [1]. This method proved to be a cornerstone of organic synthesis. Fischer later applied this methodology to amino acids, recognizing that converting their carboxylic acid groups into esters was a crucial step in their purification and subsequent use in peptide synthesis[2][3]. His pioneering work from 1899 to 1906, which included the synthesis of the first dipeptide, glycyl-glycine, in 1901, laid the essential groundwork for the preparation of a vast array of amino acid derivatives, including the esters of cystine[2][4].

An early and detailed description of the preparation of cystine dimethyl ester can be found in a 1936 publication by Robert D. Coghill from Yale University[5]. While the paper's primary focus was the spontaneous decomposition of the compound, it provides a clear experimental protocol for its synthesis from cystine dimethyl ester dihydrochloride[5]. Although the specific stereoisomer (D- or L-) was not the central theme of this particular study, the methods described were applicable to either form.

The specific focus on D-Cystine dimethyl ester emerged later, driven by distinct research needs where the D-isomer's resistance to metabolic pathways associated with L-amino acids was a desirable trait.

Emergence in Biomedical Research: Key Applications

The utility of D-cystine dimethyl ester in the laboratory setting became particularly evident in two major areas of research: the study of the genetic disorder cystinosis and, more recently, the development of countermeasures for opioid-induced respiratory depression.

A Tool to Unravel Cystinosis

Cystinosis is an autosomal recessive lysosomal storage disease characterized by the abnormal accumulation of the amino acid cystine within lysosomes[6][7]. In the late 1960s and 1970s, researchers discovered that this accumulation was due to a defective transport system for cystine out of the lysosome[6].

A significant breakthrough in studying this disease came in the early 1980s when researchers, including those at the National Institutes of Health, began using L-cystine dimethyl ester to load the lysosomes of healthy and cystinotic cells with cystine[8][9]. The ester's ability to permeate cell and lysosomal membranes allowed for the artificial creation of the cystine storage phenotype in vitro. Once inside the lysosome, the ester is hydrolyzed, trapping the cystine and mimicking the disease state[8][10]. These experiments were pivotal in demonstrating the defective clearance of cystine from cystinotic lysosomes[8]. While later studies indicated that cystine dimethyl ester could have direct toxic effects on mitochondria, its use was instrumental in establishing the fundamental defect in cystinosis[10].

A Novel Approach to Counteracting Opioid-Induced Respiratory Depression

More recently, D-cystine dimethyl ester has emerged as a promising agent to combat a life-threatening side effect of opioid analgesics: respiratory depression[11][12][13]. Opioids like morphine and fentanyl can suppress breathing, and the standard reversal agent, naloxone, also blocks their pain-relieving effects[14].

Research has shown that intravenous administration of D-cystine dimethyl ester can rapidly and sustainably reverse morphine-induced respiratory depression in animal models without compromising the opioid's analgesic effects[13][15]. This remarkable property suggests that D-cystine dimethyl ester differentially modulates the intracellular signaling pathways responsible for respiratory depression versus those that mediate analgesia[13]. The proposed mechanism involves the compound's ability to readily enter cells, including neurons, where it can initiate redox-based signaling processes that counteract the respiratory depressive effects of opioids[11]. The use of the D-isomer is crucial in this context to avoid the metabolic pathways of its L-counterpart[11].

Synthesis of D-Cystine Dimethyl Ester

The synthesis of D-cystine dimethyl ester is typically achieved through the esterification of D-cystine. Several methods can be employed, with the Fischer-Speier esterification and methods utilizing thionyl chloride being the most common.

Fischer-Speier Esterification

This classic method involves reacting D-cystine with an excess of methanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the diester.

Experimental Protocol: Fischer-Speier Esterification
  • Suspend D-cystine in a generous excess of anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with stirring, or add a stoichiometric excess of a reagent that generates HCl in situ, such as acetyl chloride.

  • After the addition of the acid catalyst, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

  • Upon completion, cool the reaction mixture to allow the product, D-cystine dimethyl ester dihydrochloride, to precipitate.

  • Collect the precipitate by filtration and wash with a small amount of cold methanol or diethyl ether.

  • The free base form can be obtained by neutralizing the dihydrochloride salt with a suitable base, such as sodium methoxide in methanol, followed by filtration of the resulting sodium chloride and removal of the solvent in vacuo[5].

Thionyl Chloride Method

A convenient alternative to using gaseous HCl is the use of thionyl chloride (SOCl₂). Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification. This method avoids the need for a dedicated gas-handling setup.

Experimental Protocol: Thionyl Chloride Method
  • Suspend D-cystine in anhydrous methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction for completion.

  • Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.

  • The resulting solid, D-cystine dimethyl ester dihydrochloride, can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product DCystine D-Cystine Esterification Esterification Reaction (Reflux) DCystine->Esterification Methanol Methanol (Solvent/Reagent) Methanol->Esterification Catalyst Acid Catalyst (HCl or SOCl₂) Catalyst->Esterification Workup Work-up (Cooling, Precipitation) Esterification->Workup Product D-Cystine Dimethyl Ester Dihydrochloride Workup->Product

Caption: General workflow for the synthesis of D-Cystine Dimethyl Ester Dihydrochloride.

Mechanism of Action in Reversing Opioid-Induced Respiratory Depression

The precise molecular mechanism by which D-cystine dimethyl ester reverses opioid-induced respiratory depression is an active area of investigation. However, current evidence points towards a complex interplay of intracellular signaling pathways. Opioids, acting through the μ-opioid receptor (MOR), are known to hyperpolarize neurons in the brainstem's respiratory control centers, such as the preBötzinger Complex, and suppress excitatory synaptic transmission, leading to a decrease in breathing rate and depth[14].

D-cystine dimethyl ester, being cell-permeable, is thought to bypass the cell membrane and deliver a cysteine payload intracellularly. This can influence the cellular redox state and potentially modulate the activity of redox-sensitive signaling proteins involved in neuronal excitability. One hypothesis is that morphine inhibits the uptake of L-cysteine into neurons, leading to a more oxidative intracellular environment and contributing to the development of dependence and respiratory depression[11]. By providing an alternative source of cysteine, D-cystine dimethyl ester may help restore a more reduced state and counteract the inhibitory effects of opioids on respiratory neurons.

OIRD_Reversal_Pathway cluster_opioid Opioid Action cluster_dcdme D-CDME Action Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR activates NeuronalInhibition Neuronal Hyperpolarization & Reduced Synaptic Transmission MOR->NeuronalInhibition leads to OIRD Respiratory Depression NeuronalInhibition->OIRD causes DCDME D-Cystine Dimethyl Ester CellPermeation Cell Permeation DCDME->CellPermeation IntracellularCysteine Increased Intracellular Cysteine CellPermeation->IntracellularCysteine RedoxModulation Redox Modulation IntracellularCysteine->RedoxModulation NeuronalExcitability Restoration of Neuronal Excitability RedoxModulation->NeuronalExcitability promotes NeuronalExcitability->OIRD reverses

Sources

Exploratory

Unlocking New Frontiers: A Technical Guide to the Research Potential of D-Cystine Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the untapped research potential of D-Cystine dimethyl ester, a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the untapped research potential of D-Cystine dimethyl ester, a molecule of significant interest due to its unique stereochemistry and demonstrated biological activity. Moving beyond its established role in mitigating opioid-induced respiratory depression, we will delve into novel therapeutic avenues, innovative applications in chemical synthesis, and advanced analytical strategies. This document is designed to serve as a comprehensive resource, sparking new hypotheses and providing actionable experimental frameworks for scientists at the forefront of discovery.

Introduction: The Enantiomeric Advantage of D-Cystine Dimethyl Ester

D-Cystine dimethyl ester, the diester derivative of the D-isomer of the amino acid cystine, presents a compelling case for expanded research. Its D-configuration confers resistance to metabolic pathways that typically degrade L-amino acids, potentially leading to enhanced bioavailability and prolonged biological effects.[1][2] The esterification of the carboxyl groups increases its lipophilicity, facilitating cell permeability and enabling it to bypass certain transporters, a critical feature for intracellular drug delivery.[1][3][4]

The primary recognized application of D-Cystine dimethyl ester is its remarkable ability to reverse opioid-induced respiratory depression (OIRD) without compromising the analgesic effects of opioids like morphine.[1][4][5] This unique profile suggests a differential modulation of intracellular signaling pathways, a phenomenon that warrants deeper investigation.[1][4] This guide will illuminate this and other promising, yet underexplored, research trajectories.

Therapeutic Potential Beyond Opioid-Induced Respiratory Depression

The established mechanism of D-Cystine dimethyl ester in OIRD involves its intracellular delivery of a redox-active payload.[1] This fundamental property opens the door to a multitude of therapeutic applications where cellular redox homeostasis is compromised.

Neuroprotection in Ischemic and Degenerative Diseases

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as ischemic events like stroke. The capacity of D-Cystine dimethyl ester to modulate intracellular redox status makes it a prime candidate for neuroprotective strategies.[6]

Proposed Research Trajectory:

  • Hypothesis: D-Cystine dimethyl ester can mitigate neuronal damage in models of neurodegeneration and ischemia by restoring intracellular glutathione levels and scavenging reactive oxygen species (ROS).

  • Key Experiments:

    • In vitro studies using primary neuronal cultures or neuroblastoma cell lines subjected to oxidative stress (e.g., H₂O₂ or glutamate-induced excitotoxicity).

    • In vivo studies in rodent models of Parkinson's disease (e.g., MPTP or 6-OHDA models) or stroke (e.g., middle cerebral artery occlusion model).

  • Endpoints to Measure:

    • Cell viability and apoptosis (e.g., MTT assay, TUNEL staining).

    • Intracellular ROS levels (e.g., using DCFDA).

    • Glutathione (GSH) and Glutathione disulfide (GSSG) levels.

    • Behavioral outcomes in animal models (e.g., motor function tests, cognitive assessments).

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in standard conditions.

  • Treatment: Pre-incubate cells with varying concentrations of D-Cystine dimethyl ester (10-100 µM) for 2 hours.

  • Induction of Oxidative Stress: Introduce an oxidative insult, for example, 200 µM H₂O₂ for 24 hours.

  • Assessment of Cell Viability: Perform an MTT assay to quantify cell viability.

  • Measurement of ROS: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.

Modulator of Redox Signaling in Cancer Therapy

The role of redox signaling in cancer is complex, with some cancers exhibiting increased oxidative stress that can be exploited therapeutically. D-Cystine dimethyl ester could potentially act as a pro-drug, selectively targeting cancer cells with a compromised antioxidant system.

Proposed Research Trajectory:

  • Hypothesis: In specific cancer cell types, the introduction of D-Cystine dimethyl ester could overwhelm their antioxidant capacity, leading to apoptosis.

  • Key Experiments:

    • Screening of D-Cystine dimethyl ester against a panel of cancer cell lines with varying redox profiles.

    • Investigation of its synergistic effects with existing chemotherapeutic agents that induce oxidative stress.

    • Mechanistic studies to elucidate the specific signaling pathways affected (e.g., Nrf2, p53).

Innovations in Chemical Synthesis and Material Science

The unique structural features of D-Cystine dimethyl ester make it a valuable chiral building block for the synthesis of complex molecules and novel biomaterials.

Asymmetric Synthesis of Bioactive Heterocycles

The D-stereochemistry of D-Cystine dimethyl ester provides a chiral scaffold for the diastereoselective synthesis of heterocyclic compounds, such as thiazolidines, which are present in many biologically active molecules.[1]

Proposed Research Trajectory:

  • Hypothesis: D-Cystine dimethyl ester can be utilized as a precursor for the stereoselective synthesis of novel thiazolidine derivatives with potential pharmaceutical applications.

  • Key Experiments:

    • Condensation reactions of D-cysteine dimethyl ester (obtained from the reduction of D-Cystine dimethyl ester) with a library of aldehydes and ketones.

    • Characterization of the resulting thiazolidine derivatives using NMR and X-ray crystallography to confirm their stereochemistry.

    • Screening of the synthesized compounds for biological activity (e.g., antimicrobial, anticancer).

G cluster_0 Reduction cluster_1 Condensation D_Cystine_di_ME D-Cystine dimethyl ester D_Cysteine_di_ME D-Cysteine dimethyl ester D_Cystine_di_ME->D_Cysteine_di_ME Reduction (e.g., NaBH4) Thiazolidine Thiazolidine Derivative D_Cysteine_di_ME->Thiazolidine Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Thiazolidine

Caption: Synthesis of thiazolidine derivatives from D-Cystine dimethyl ester.

Development of Redox-Responsive Biomaterials

The disulfide bond in D-Cystine dimethyl ester is susceptible to cleavage in a reducing environment. This property can be harnessed to create "smart" biomaterials for controlled drug delivery or tissue engineering applications.

Proposed Research Trajectory:

  • Hypothesis: D-Cystine dimethyl ester can be incorporated as a cross-linker into hydrogels or nanoparticles, rendering them sensitive to intracellular reducing conditions (e.g., high glutathione levels in cancer cells).

  • Key Experiments:

    • Synthesis of polymers incorporating D-Cystine dimethyl ester as a cross-linking agent.

    • Characterization of the material's degradation profile in response to varying concentrations of reducing agents (e.g., dithiothreitol, glutathione).

    • Encapsulation of a model drug and evaluation of its release kinetics under simulated physiological and reducing conditions.

Advanced Analytical Methodologies

To fully explore the potential of D-Cystine dimethyl ester, robust and sensitive analytical methods are essential for its detection and quantification in complex biological matrices.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Distinguishing between D- and L-isomers is critical for pharmacokinetic and pharmacodynamic studies. Chiral LC-MS methods are indispensable for this purpose.

  • Sample Preparation: Protein precipitation of plasma or tissue homogenates followed by solid-phase extraction.

  • Chromatographic Separation: Utilize a chiral stationary phase column (e.g., a cyclodextrin-based column) with an appropriate mobile phase gradient.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard of D-Cystine dimethyl ester for accurate quantification.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are crucial for the unambiguous structural confirmation of D-Cystine dimethyl ester and its derivatives.[1]

TechniqueInformation Provided
¹H NMR Confirms the presence of methyl ester and backbone protons.
¹³C NMR Provides information on the carbon skeleton.
HRMS Determines the accurate mass and elemental composition.

Conclusion and Future Outlook

D-Cystine dimethyl ester is a molecule with a rich and largely untapped research potential. While its role in counteracting opioid-induced respiratory depression is a significant finding, this should be viewed as a gateway to exploring its broader therapeutic and synthetic applications. The proposed research areas in neuroprotection, cancer therapy, asymmetric synthesis, and smart biomaterials represent exciting frontiers. By employing advanced analytical techniques and well-designed experimental protocols, the scientific community can unlock the full potential of this unique chiral molecule, paving the way for novel therapeutic interventions and innovative chemical technologies.

References

  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC. [Link]

  • Use of novel cystine analogs to decrease oxidative stress and control product quality. [Link]

  • Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC. [Link]

  • d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception - PMC. [Link]

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC. [Link]

  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PubMed. [Link]

  • D-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception - PubMed. [Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats - PubMed. [Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - Frontiers. [Link]

Sources

Foundational

Spectroscopic Characterization of D-Cystine Dimethyl Ester: A Comprehensive Technical Guide

Executive Overview & Strategic Context D-Cystine dimethyl ester is a synthetic, cell-permeant derivative of the non-proteinogenic amino acid D-cystine. In contemporary pharmacology, D-thiol esters have emerged as critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Strategic Context

D-Cystine dimethyl ester is a synthetic, cell-permeant derivative of the non-proteinogenic amino acid D-cystine. In contemporary pharmacology, D-thiol esters have emerged as critical agents capable of reversing opioid-induced respiratory depression without compromising antinociceptive efficacy (1)[1]. Because D-Cystine dimethyl ester is structurally identical to its naturally occurring L-enantiomer in achiral environments, its spectroscopic profile perfectly mirrors that of L-cystine dimethyl ester (2)[2].

Field-Proven Insight: To ensure chemical stability, prevent spontaneous intramolecular cyclization into diketopiperazines, and inhibit disulfide scrambling, this compound must be synthesized, stored, and analyzed as its dihydrochloride salt .

As a Senior Application Scientist, I approach the characterization of this molecule not as a simple checklist of peaks, but as a holistic, self-validating analytical system. The following guide details the causality behind our experimental choices and provides rigorous protocols for NMR, FT-IR, and MS analysis.

Analytical Workflow

G Sample D-Cystine Dimethyl Ester (Dihydrochloride Salt) Prep Sample Preparation & Quality Control Sample->Prep NMR NMR Spectroscopy (1H & 13C in D2O) Prep->NMR Dissolve in D2O MS ESI-MS Analysis (Positive Ion Mode) Prep->MS Dilute in Acidic Mobile Phase IR ATR-FTIR (Direct Solid Analysis) Prep->IR Apply to Diamond Crystal Validation Data Integration & Structural Validation NMR->Validation MS->Validation IR->Validation

Analytical workflow for spectroscopic validation of D-Cystine dimethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the structural framework of the esterified cystine dimer.

Causality in Solvent Selection: Deuterium oxide (D₂O) is the absolute solvent of choice. The dihydrochloride salt is highly soluble in aqueous media. More importantly, D₂O facilitates the rapid deuterium exchange of the six primary amine protons (-NH₃⁺). This exchange eliminates complex scalar coupling (J-coupling) between the amine protons and the alpha-chiral proton, yielding a clean, easily interpretable spectrum without signal broadening (2)[2].

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (300 MHz, D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Causality
4.50 Triplet (t) 2H α-CH Deshielded by the adjacent strongly electron-withdrawing ester carbonyl and protonated amine.
3.79 Singlet (s) 6H -OCH₃ Sharp singlet indicative of the uncoupled methyl ester protons.

| 3.25 – 3.37 | Multiplet (m) | 4H | β-CH₂ | Diastereotopic protons adjacent to the chiral center and the disulfide bond. |

Table 2: ¹³C NMR Spectral Data (75 MHz, D₂O)

Chemical Shift (δ, ppm) Assignment
169.2 Ester Carbonyl (C=O)
54.0 Methoxy Carbon (-OCH₃)
51.6 Alpha Carbon (α-CH)

| 35.7 | Beta Carbon (β-CH₂) |

Self-Validating NMR Protocol
  • Sample Preparation: Weigh exactly 15 mg of D-Cystine dimethyl ester dihydrochloride. Dissolve completely in 0.6 mL of D₂O (isotopic purity ≥ 99.9%) in a clean glass vial. Transfer to a 5 mm NMR tube.

  • System Suitability Check (Self-Validation): Before acquiring the sample spectrum, run a standard 1D ¹H pulse sequence. Verify that the residual HOD solvent peak is sharp and centered at exactly δ 4.79 ppm . Use this peak to internally calibrate the chemical shift scale.

  • Acquisition: Acquire the ¹H spectrum using 16 scans and a relaxation delay (D1) of 2 seconds. For ¹³C, utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the resolution of the β-CH₂ multiplet.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact molecular weight and verifies the integrity of the fragile disulfide bond.

Causality in Ionization Mode: Positive ion mode (+ESI) is strictly utilized. The two primary amine groups on the cystine dimer are highly basic and readily accept protons in an acidic mobile phase (0.1% formic acid), generating an overwhelmingly strong [M+H]⁺ signal (2)[2].

Quantitative Data Summary

Table 3: High-Resolution ESI-MS Data (+ESI)

Ion (m/z) Adduct Type Relative Abundance Interpretation
269.0 [M+H]⁺ 100% (Base Peak) Protonated intact molecular ion (Exact mass of free base: 268.05 Da).

| 291.0 | [M+Na]⁺ | Variable | Sodium adduct, commonly formed in ESI sources. |

Self-Validating LC-ESI-MS Protocol
  • Sample Dilution: Dissolve 1 mg of the salt in 1 mL of MS-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute further to a final concentration of 1 µg/mL.

  • Blank Injection (Self-Validation): Inject the pure mobile phase prior to the sample. Ensure the baseline at m/z 269.0 is flat to rule out column carryover or source contamination.

  • Ionization Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Crucial Insight: Do not exceed 250°C, as excessive thermal energy can artificially cleave the disulfide bond in the source, leading to false monomeric fragments.

  • Acquisition: Scan from m/z 100 to 500. Extract the chromatogram at m/z 269.0 to confirm a single, unified peak representing the intact dimer.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of functional groups, specifically distinguishing the ester carbonyl and the amine salt forms.

Causality in Sampling Technique: Attenuated Total Reflectance (ATR) is vastly preferred over traditional KBr pellet pressing. The dihydrochloride salt is highly hygroscopic; KBr pressing often introduces broad water bands (3200–3500 cm⁻¹) that obscure the critical -NH₃⁺ stretching region. ATR requires zero sample prep, preserving the crystalline integrity of the salt and preventing pressure-induced polymorphic changes (3)[3].

Quantitative Data Summary

Table 4: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Peak Characteristics Functional Group Assignment
~2800 – 3200 Broad, Strong -NH₃⁺ stretching (characteristic of the dihydrochloride salt form)
1745 Sharp, Strong C=O stretching (ester carbonyl)
1435 Medium, Sharp -CH₂- bending
1240 Strong C-O stretching (ester linkage)

| ~520 | Weak | S-S stretching (disulfide bond, often better resolved via Raman) |

Self-Validating ATR-FTIR Protocol
  • Crystal Cleaning: Wipe the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Background Collection (Self-Validation): Acquire a background spectrum (32 scans) of the ambient atmosphere. Ensure the baseline is flat and automatically subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor. If CO₂ peaks remain, purge the instrument with dry nitrogen and repeat.

  • Sample Application: Deposit 2–3 mg of the dry solid directly onto the center of the diamond crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI (Molecules) URL:[Link][2]

  • L-Cystine dimethyl ester dihydrochloride Spectra Source: SpectraBase URL:[Link][3]

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats Source: Frontiers in Physiology URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: D-Cystine Dimethyl Ester (D-CYSdime) for the Targeted Reversal of Opioid-Induced Respiratory Depression

Executive Summary & Mechanistic Rationale The clinical utility of potent µ-opioid receptor (MOR) agonists, such as morphine and fentanyl, is fundamentally limited by Opioid-Induced Respiratory Depression (OIRD). Historic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical utility of potent µ-opioid receptor (MOR) agonists, such as morphine and fentanyl, is fundamentally limited by Opioid-Induced Respiratory Depression (OIRD). Historically, reversing OIRD required the administration of competitive MOR antagonists like naloxone. However, naloxone indiscriminately blocks all MOR signaling, precipitating acute pain, loss of sedation, and severe withdrawal symptoms in opioid-dependent patients[1].

D-Cystine dimethyl ester (D-CYSdime) represents a pharmacological paradigm shift. As a cell-penetrant disulfide thiol ester, D-CYSdime bypasses direct MOR antagonism. Instead, it readily crosses cell membranes—unlike its impermeable parent amino acid, D-cystine—to modulate downstream intracellular signaling networks[2]. In vivo models demonstrate that systemic administration of D-CYSdime elicits an immediate and sustained reversal of opioid-induced ventilatory depression and arterial blood-gas (ABG) derangement, without compromising opioid-induced antinociception or sedation [2][3].

The Causality of Molecular Design
  • Why the D-Isomer? L-cysteine derivatives can induce stereospecific upper airway obstruction or collapse. The D-isomer avoids these off-target stereospecific structural effects while maintaining the therapeutic rescue of respiratory drive[3].

  • Why the Dimethyl Ester? D-cysteine and D-cystine exhibit poor lipid bilayer permeability. Esterification masks the polar carboxyl groups, allowing rapid intracellular accumulation. Once inside the target respiratory neurons or carotid body glomus cells, intracellular esterases cleave the compound, liberating the active thiol to participate in redox modulation or gasotransmitter (e.g., H2​S ) signaling[4].

Pathway Visualization: Decoupling Analgesia from OIRD

Mechanism Opioid Opioid Agonist (e.g., Morphine) MOR µ-Opioid Receptor (MOR) Opioid->MOR Activates Analgesia Antinociception Pathway (Pain Relief / Sedation) MOR->Analgesia G-Protein Cascade OIRD Respiratory Depression (Ventilatory Failure) MOR->OIRD β-Arrestin / Ion Channel Modulation Naloxone Naloxone (Direct Antagonist) Naloxone->MOR Non-Selective Blockade DCYS D-CYSdime (Intracellular Thiol) DCYS->Analgesia Spares / Augments DCYS->OIRD Reverses Downstream

Fig 1: D-CYSdime selectively rescues respiratory networks without blocking MOR-mediated analgesia.

Quantitative Data Summary

The following table synthesizes the expected physiological responses in freely moving rat models administered 10 mg/kg IV Morphine, followed by either Naloxone or D-CYSdime[1][2].

Physiological MetricBaseline (Pre-Opioid)Morphine (10 mg/kg IV)Morphine + NaloxoneMorphine + D-CYSdime (500 µmol/kg IV)
Minute Ventilation (MV) 100% (Normalized)↓ Depressed (~40-50%)↑ Restored (~100%)↑ Restored (~95-110%)
Arterial pCO2​ 35 - 45 mmHg↑ Hypercapnia (>55 mmHg)↓ Normalizes↓ Normalizes
A-a Gradient Normal (<15 mmHg)↑ Elevated (Mismatch)↓ Normalizes↓ Normalizes
Analgesia (Tail-Flick) Baseline Latency↑ High Latency (Max)Abolished (Pain)Maintained / Augmented

Experimental Protocols

To ensure rigorous, self-validating data collection, all respiratory and nociceptive assays must be conducted in unanesthetized, freely moving animals .

  • Scientific Rationale: General anesthetics (e.g., isoflurane, ketamine/xylazine) inherently depress respiratory drive, blunt carotid body chemosensitivity, and alter baseline ABG chemistry. Evaluating OIRD reversal agents under anesthesia introduces severe confounding variables[2][5].

Protocol A: Preparation and Administration of D-CYSdime
  • Compound Procurement: Obtain high-purity D-Cystine dimethyl ester (e.g., from specialized opioid research compound suppliers)[6].

  • Vehicle Preparation: Prepare sterile, endotoxin-free 0.9% physiological saline.

  • Formulation: Dissolve D-CYSdime in saline to achieve a concentration suitable for a 500 µmol/kg bolus injection (typically ~1-2 mL/kg injection volume).

    • Causality Note: Thiol esters are susceptible to spontaneous aqueous hydrolysis. Do not pre-formulate. D-CYSdime must be dissolved immediately (<15 minutes) prior to intravenous injection to ensure the ester bonds remain intact for cellular penetration.

Protocol B: Whole-Body Plethysmography (WBP) & ABG Analysis

Objective: Simultaneously quantify ventilatory mechanics and pulmonary gas exchange (A-a gradient).

  • Surgical Catheterization (Day -3): Surgically implant indwelling catheters into the femoral artery (for blood sampling) and jugular vein (for drug administration). Tunnel the lines subcutaneously to a dorsal tether. Allow 72 hours for recovery.

  • Acclimation (Day 0): Place the rat in a continuous-flow Whole-Body Plethysmograph chamber. Connect the tethers to dual fluid swivels. Allow 45-60 minutes for the animal to achieve a quiet, resting state.

    • Validation Checkpoint 1: Draw a 100 µL baseline arterial sample. If baseline pCO2​ is >45 mmHg or pO2​ is <85 mmHg, the animal is stressed or the catheter is occluded. Abort the trial for this subject to prevent skewed baseline data.

  • Baseline Recording: Record 15 minutes of baseline ventilatory parameters: Frequency (Freq), Tidal Volume (TV), Minute Ventilation (MV), and Peak Inspiratory Flow (PIF).

  • Morphine Challenge: Inject Morphine Sulfate (10 mg/kg, IV) via the jugular line. Flush with 0.2 mL saline.

  • OIRD Confirmation: Monitor WBP for 15 minutes.

    • Validation Checkpoint 2: Confirm a >40% drop in MV and a significant rise in arterial pCO2​ to validate the OIRD phenotype before intervention.

  • D-CYSdime Rescue: Inject D-CYSdime (500 µmol/kg, IV). Flush with 0.2 mL saline.

  • Longitudinal Monitoring: Record WBP continuously for 60-120 minutes post-rescue. Draw 100 µL arterial blood samples at +15, +30, and +60 minutes post-D-CYSdime to calculate the Alveolar-arterial (A-a) gradient[3].

Protocol C: Nociception Assay (Radiant Heat Tail-Flick)

Objective: Verify that D-CYSdime does not antagonize MOR-mediated analgesia.

  • Baseline Latency: Place the rat in a loose restraint tube. Apply a focused radiant heat source to the distal third of the tail. Record the time (in seconds) until the animal reflexively flicks its tail.

    • Safety Limit: Set a strict cut-off time of 10 seconds to prevent tissue damage. Normal baseline is typically 2-4 seconds.

  • Morphine Administration: Inject Morphine (10 mg/kg, IV). Wait 15 minutes.

  • Analgesia Confirmation: Repeat the tail-flick test. The latency should reach the 10-second cut-off (maximal antinociception).

  • D-CYSdime Administration: Inject D-CYSdime (500 µmol/kg, IV).

  • Post-Rescue Latency: Test tail-flick latency at 15, 30, 60, and 90 minutes post-injection.

    • Expected Outcome: Unlike naloxone-treated cohorts (which immediately return to 2-4 seconds), D-CYSdime-treated animals will maintain tail-flick latencies near the 10-second cut-off, confirming the preservation of analgesia[2].

Experimental Workflow Visualization

Workflow Acclim 1. Acclimation (WBP Chamber) Base 2. Baseline Metrics (Verify ABG/Vitals) Acclim->Base Morph 3. Morphine Admin (10 mg/kg IV) Base->Morph OIRD_Check 4. Confirm OIRD (Drop in MV) Morph->OIRD_Check Treatment 5. D-CYSdime Rescue (500 µmol/kg IV) OIRD_Check->Treatment Monitor 6. Data Collection (ABG, WBP, Tail-Flick) Treatment->Monitor

Fig 2: In vivo experimental workflow for validating OIRD reversal while monitoring analgesia.

References

  • Gaston, B., et al. (2021). "D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats." Frontiers in Pharmacology.[Link]

  • Gaston, B., et al. (2021). "d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception." Scientific Reports (PMC).[Link]

  • Getsy, P. M., et al. (2022). "D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats." Respiratory Physiology & Neurobiology (PMC).[Link]

  • Seckler, J. M. (2023). "Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function." Biomolecules (PMC).[Link]

  • Getsy, P. M., et al. (2022). "L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats." Frontiers in Pharmacology.[Link]

  • IU ScholarWorks. "D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats." Indiana University.[Link]

Sources

Application

Application Note: A Comprehensive Guide to the In Vivo Administration of D-Cystine Dimethyl Ester in Rat Models

Introduction D-Cystine dimethyl ester (CDME) is a cell-permeable derivative of the amino acid D-cystine, utilized in preclinical research primarily to model the genetic disorder cystinosis and to investigate redox-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

D-Cystine dimethyl ester (CDME) is a cell-permeable derivative of the amino acid D-cystine, utilized in preclinical research primarily to model the genetic disorder cystinosis and to investigate redox-based cellular signaling pathways.[1][2][3] Its esterification enhances cellular uptake, whereupon intracellular esterases hydrolyze the molecule, leading to the accumulation of D-cystine within lysosomes and cytoplasm. This induced cystine loading mimics the primary biochemical defect in cystinosis, providing a valuable tool for studying disease pathophysiology and evaluating potential therapeutic interventions.[2][3] Furthermore, its D-isomer configuration is crucial for its bioactivity, allowing it to bypass certain metabolic pathways associated with L-isomers.[1]

This guide provides a comprehensive overview and detailed protocols for the in vivo administration of D-Cystine dimethyl ester in rat models. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation, grounded in scientific integrity and adherence to the highest standards of animal welfare.

Scientific Rationale and Mechanism of Action

The primary rationale for administering CDME in vivo is to elevate intracellular cystine levels in a controlled manner. Unlike L-cystine, which is subject to rapid metabolic processing, the D-enantiomer is more resistant to degradation, leading to its accumulation.[4]

Mechanism:

  • Administration: CDME is introduced into systemic circulation via injection or oral gavage.

  • Cellular Uptake: As a lipophilic ester, CDME readily crosses cell membranes to enter the cytoplasm.

  • Intracellular Hydrolysis: Non-specific esterases within the cell cleave the methyl ester groups.

  • Cystine Accumulation: The resulting D-cystine molecule is less easily transported out of the cell and its organelles, particularly lysosomes, leading to accumulation and subsequent induction of cellular stress, such as apoptosis and oxidative stress.[2]

This process allows researchers to study the downstream consequences of cystine overload, which in kidney cells, for example, can induce Fanconi's syndrome, a key pathological feature of cystinosis.[3]

G cluster_0 Systemic Circulation cluster_1 Target Cell Admin CDME Administration (IV, IP, or PO) Uptake Cellular Uptake Admin->Uptake Distribution Membrane Cell Membrane Hydrolysis Intracellular Hydrolysis (Esterases) Uptake->Hydrolysis Passive Diffusion Accumulation D-Cystine Accumulation (Lysosome/Cytoplasm) Hydrolysis->Accumulation Stress Cellular Stress (Oxidative Stress, Apoptosis) Accumulation->Stress

Caption: Intracellular processing of D-Cystine Dimethyl Ester (CDME).

Pre-Administration and Experimental Planning

A meticulously planned study is crucial for obtaining reproducible and ethically sound data.

Ethical Considerations

All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[5][6] This protocol is intended as a guide and must be adapted into a formal submission for institutional approval. Researchers must adhere to the 3Rs (Replacement, Reduction, Refinement) and ensure that any potential pain or distress is minimized.

Formulation and Vehicle Selection

D-Cystine dimethyl ester is commonly available as a dihydrochloride salt, which is generally soluble in aqueous solutions.[7][8]

  • Primary Recommended Vehicle: Sterile 0.9% saline. It is isotonic and well-tolerated. Studies have successfully used saline as a vehicle for related cysteine ester compounds.[9][10]

  • Alternative Vehicle: Sterile Phosphate-Buffered Saline (PBS).

  • Validation Steps:

    • Solubility Test: Before preparing a large batch, test the solubility of your specific lot of CDME at the desired concentration in the chosen vehicle.

    • pH Measurement: The pH of the final formulation should be measured. The recommended range for injectable solutions is between 4.5 and 8.0 to minimize irritation.[11][12] Adjust with sterile NaOH or HCl if necessary, although this is often not required for standard saline preparations.

    • Sterility: The final solution should be passed through a 0.22 µm sterile filter before administration.

Dosage Calculation and Preparation

Dosage will vary based on the experimental objective. Previous studies provide a starting point for dose-range finding experiments.

Study ObjectiveRouteDosageReference
Induction of Oxidative StressIntraperitoneal1.6 µmol/g body weight (twice daily)[2]
Induction of Fanconi's SyndromeIntraperitoneal400 µmol per rat (twice daily)[3]
Reversal of Opioid Effects (Related Compound)Intravenous500 µmol/kg[9]

Example Dosage Calculation:

  • Objective: Administer a 500 µmol/kg dose to a 250 g rat via IP injection.

  • Molecular Weight of CDME Dihydrochloride: 341.28 g/mol .[7][8]

  • Step 1: Calculate total µmol needed.

    • 500 µmol/kg * 0.250 kg = 125 µmol

  • Step 2: Calculate mass (mg) needed.

    • 125 µmol * (1 mmol / 1000 µmol) * 341.28 mg/mmol = 42.66 mg

  • Step 3: Determine injection volume.

    • The maximum recommended volume for IP injection in rats is 10 ml/kg.[13][14]

    • 10 ml/kg * 0.250 kg = 2.5 ml (This is the maximum volume).

    • Let's aim for a practical injection volume of 1.0 ml.

  • Step 4: Calculate the required concentration of the stock solution.

    • 42.66 mg / 1.0 ml = 42.66 mg/ml

    • Therefore, you would prepare a sterile stock solution of 42.66 mg/ml in saline.

Administration Route Selection and Protocols

The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of CDME.[15]

Parameter Intravenous (IV) Intraperitoneal (IP) Oral Gavage (PO)
Bioavailability 100% (Immediate)[16]High and rapid, but subject to first-pass metabolism in the liver[15]Variable, depends on GI absorption and stability[16]
Speed Rapid onset[17]Rapid absorption[15]Slower onset
Technical Skill HighModerateModerate to High
Max Volume (Rat) 5 ml/kg (bolus)[18]10 ml/kg[13][14]10-20 ml/kg[19][20]
Primary Use Case Pharmacokinetic studies; rapid effect modelsSystemic effect models; ease of repeated dosingMimicking human oral intake; GI-related studies
Protocol: Intravenous (IV) Injection via Lateral Tail Vein

This route ensures immediate and complete bioavailability, ideal for precise pharmacokinetic studies.[16][17]

Materials:

  • Appropriate rat restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • Sterile 25-27G needles and 1 ml syringes[18]

  • 70% Isopropyl alcohol wipes

  • Sterile gauze

  • CDME solution

Procedure:

  • Preparation: Weigh the rat and calculate the precise injection volume. Pre-fill the syringe and remove all air bubbles.

  • Restraint and Vasodilation: Place the rat in a restrainer. Warm the tail for 5-10 minutes using a heat source to dilate the lateral veins, which will appear on either side of the tail.[18][21] This is the most critical step for success.

  • Site Preparation: Gently wipe the tail with an alcohol pad.

  • Needle Insertion: Position the needle, bevel up, parallel to the vein.[11] Starting towards the distal (tip) end of the tail, gently insert the needle into the vein at a shallow angle.[22] A successful insertion may result in a small "flash" of blood in the needle hub.

  • Injection: Slowly inject the solution. If you are in the vein, there should be no resistance, and the vein may blanch (turn pale) as it is filled.[18][22] If a blister (bleb) forms or significant resistance is felt, the needle is not in the vein.[11] Stop immediately.

  • Withdrawal and Hemostasis: If the injection was unsuccessful, withdraw the needle, apply pressure, and attempt a new injection at a site more proximal (closer to the body) to the first.[18] After a successful injection, withdraw the needle and apply gentle pressure with sterile gauze for 30-60 seconds to prevent bleeding.[22]

  • Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Protocol: Intraperitoneal (IP) Injection

IP injection is a common, practical route for achieving systemic exposure in rodent studies.[15]

Materials:

  • Sterile 23-25G needles (5/8" length) and appropriately sized syringes[13][14]

  • 70% Isopropyl alcohol wipes

  • CDME solution

Procedure:

  • Preparation: Weigh the rat and calculate the injection volume.

  • Restraint: Manually restrain the rat in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: Locate the injection site in the lower right abdominal quadrant.[11][13][23] This avoids the cecum (on the left) and the urinary bladder (midline).

  • Injection: Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[13][14] Penetrate the skin and the abdominal muscle layer.

  • Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel (blood in hub), the bladder (urine in hub), or the intestines (yellow/brown fluid in hub).[23][24] If any fluid is aspirated, discard the syringe and solution and start over at a new site.

  • Administration: If aspiration is clear, depress the plunger smoothly to administer the solution.

  • Withdrawal: Remove the needle and return the rat to its cage. Monitor for signs of distress. For repeated dosing, alternate between the left and right lower quadrants.[25]

Protocol: Oral Gavage (PO)

This method is used to administer a precise volume of a substance directly into the stomach.[26]

Materials:

  • Properly sized oral gavage needle (16-18 gauge, 2-3 inches long, with a flexible or curved design and a rounded tip is recommended for rats).[19][27]

  • Syringe

  • CDME solution

Procedure:

  • Preparation: Weigh the rat and calculate the gavage volume. The maximum recommended volume is 10-20 ml/kg.[19][20]

  • Measure Tube Length: Measure the gavage tube externally from the tip of the rat's nose to the last rib (xiphoid process).[19][20][27] Mark this length on the tube; do not insert it past this point to avoid stomach perforation.

  • Restraint: Restrain the rat firmly in an upright position, ensuring its head and body are in a straight line to facilitate passage into the esophagus.[19][20]

  • Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars). Advance the tube along the roof of the mouth toward the back of the pharynx. The rat should swallow as the tube enters the esophagus.[19][26]

  • Verification: The tube should pass smoothly without resistance. If you feel any resistance or the animal exhibits respiratory distress (e.g., coughing, cyanosis), you may be in the trachea. STOP IMMEDIATELY , withdraw the tube, and try again.[19][27]

  • Administration: Once the tube is in place, administer the substance with a smooth, steady push of the plunger.

  • Withdrawal: After administration, gently remove the tube along the same path of insertion.

  • Monitoring: Return the rat to its cage and monitor closely for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[19]

G cluster_admin 3. Administration Protocol Start Start: Experimental Goal Defined Prep 1. Prepare CDME Formulation (Sterile Vehicle, Correct Concentration) Start->Prep Weigh 2. Weigh Animal & Calculate Dose Volume Prep->Weigh IV Intravenous (IV) - Restrain & Warm Tail - Inject in Lateral Vein Weigh->IV Choose Route IP Intraperitoneal (IP) - Restrain Dorsal Recumbency - Inject in Lower Right Quadrant Weigh->IP Choose Route PO Oral Gavage (PO) - Measure Tube Length - Insert into Esophagus Weigh->PO Choose Route Monitor 4. Post-Administration Monitoring (Observe for Distress) IV->Monitor IP->Monitor PO->Monitor Sample 5. Timed Sample Collection (e.g., Blood, Tissue) Monitor->Sample End End: Data Analysis Sample->End

Sources

Method

Advanced Application Note: Utilizing D-Cystine Dimethyl Ester in Thiol Biochemistry and Opioid Pharmacology

Executive Summary The study of intracellular thiol-disulfide exchange and cellular redox buffering requires highly specific molecular probes. D-Cystine dimethyl ester (D-CYSdime) has emerged as a critical tool in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of intracellular thiol-disulfide exchange and cellular redox buffering requires highly specific molecular probes. D-Cystine dimethyl ester (D-CYSdime) has emerged as a critical tool in pharmacological research, particularly in the study of opioid-induced side effects. As a cell-permeable, non-proteinogenic disulfide thiol ester, it offers researchers a unique mechanism to modulate intracellular redox states without the confounding variables of enzymatic degradation typically associated with L-amino acids. This application note provides an authoritative guide on the mechanistic rationale, quantitative data, and validated protocols for utilizing D-CYSdime to study and reverse Opioid-Induced Respiratory Depression (OIRD) [[1]]().

Physicochemical Properties & Mechanistic Rationale (Causality)

To effectively deploy D-CYSdime in experimental models, researchers must understand the causality behind its structural modifications:

  • Esterification for Cell Permeability: Native cystine is highly hydrophilic and relies on specific transporters (e.g., system xc−​ ) to cross cellular membranes. By methylating the carboxyl groups to form a dimethyl ester, the molecule's lipophilicity is drastically increased. This allows D-CYSdime to rapidly diffuse across the blood-brain barrier and cellular membranes independently of transport proteins 2.

  • Stereospecificity for Metabolic Stability: Biological systems are homochiral, predominantly recognizing L-amino acids. The use of the D-enantiomer ensures that the molecule is not erroneously incorporated into host proteins or rapidly metabolized by standard enzymatic pathways (such as those synthesizing glutathione). This stereospecificity allows D-CYSdime to act purely as a targeted intracellular redox modulator, isolating its pharmacological effects from general amino acid metabolism 34.

Primary Application: Reversal of OIRD

Morphine and other opioids induce respiratory depression via μ -opioid receptor-mediated intracellular signaling cascades that are highly sensitive to redox states. Intravenous administration of D-CYSdime rapidly reverses these deleterious effects on ventilation and arterial blood gas (ABG) chemistry without compromising the opioid's antinociceptive (analgesic) properties 56.

MOA Opioid Opioid Agonist (e.g., Morphine) MuReceptor μ-Opioid Receptor Activation Opioid->MuReceptor Analgesia Antinociception (Analgesia) MuReceptor->Analgesia Pathway A RespDep Respiratory Depression (OIRD) MuReceptor->RespDep Pathway B (Redox-Sensitive) DCys D-Cystine dimethyl ester (Cell-Permeant Probe) Redox Intracellular Redox Modulation DCys->Redox Rapid Cellular Uptake Redox->Analgesia No Interference Redox->RespDep Selective Reversal

Fig 1: Mechanistic pathway showing D-CYSdime selectively reversing OIRD via redox modulation.

Quantitative Data Summary

The efficacy of D-CYSdime is most accurately quantified through Arterial Blood Gas (ABG) chemistry and the Alveolar-arterial (A-a) gradient. Morphine induces a mismatch in ventilation-perfusion, leading to hypoxia and hypercapnia. D-CYSdime administration restores these parameters to near-baseline levels 7.

Physiological ParameterBaseline (Pre-Morphine)15 min Post-Morphine (10 mg/kg IV)15 min Post-D-CYSdime (500 μmol/kg IV)
Arterial pH ~7.42~7.31 (Acidosis)~7.40 (Restored)
pCO₂ (mmHg) ~40.0~55.0 (Hypercapnia)~42.0 (Restored)
pO₂ (mmHg) ~95.0~65.0 (Hypoxia)~90.0 (Restored)
A-a Gradient (mmHg) ~10.0~25.0 (V/Q Mismatch)~12.0 (Restored)

(Note: Values are representative approximations derived from standard adult male Sprague Dawley rat models evaluating opioid-induced respiratory depression 6.)

Experimental Protocols

Protocol A: In Vivo Assessment of OIRD Reversal via Plethysmography

This protocol outlines a self-validating system to test the efficacy of D-CYSdime in reversing morphine-induced respiratory depression in freely moving, unanesthetized rats.

Rationale for Experimental Choices:

  • Freely Moving Model: Anesthetics (like isoflurane) inherently depress respiration. Using unrestrained whole-body plethysmography isolates the opioid's effect from anesthetic artifacts 8.

  • 15-Minute Stabilization Window: Morphine's peak respiratory depressive effect in rats occurs roughly 15 minutes post-injection. Administering the rescue agent at this exact nadir ensures that any observed recovery is due to the intervention, not spontaneous physiological compensation 6.

Step-by-Step Methodology:

  • Preparation & Blinding: Prepare D-CYSdime solutions (e.g., 500 μmol/kg) in sterile saline. To ensure data integrity, a secondary investigator must prepare the syringes so the primary handler remains blinded to the treatment groups (Vehicle vs. D-CYSdime) [[3]]().

  • Baseline Acclimation: Place rats with pre-cannulated femoral veins into the whole-body plethysmography chambers. Allow 60 minutes for acclimation until ventilatory parameters (tidal volume, minute ventilation) stabilize.

  • Baseline ABG Draw: Draw a 100 μL arterial blood sample to establish baseline pH, pCO₂, pO₂, and sO₂ 6.

  • Opioid Challenge: Administer Morphine Sulfate (10 mg/kg, IV) as a bolus. Monitor the continuous decline in inspiratory drive and peak inspiratory flow.

  • OIRD Confirmation: At precisely 15 minutes post-morphine, draw a second 100 μL ABG sample to validate the presence of severe respiratory depression and an elevated A-a gradient.

  • D-CYSdime Rescue: Immediately following the 15-minute ABG draw, administer D-CYSdime (500 μmol/kg, IV) or Vehicle (Saline) as a bolus 5.

  • Continuous Monitoring: Record plethysmography data continuously. Draw subsequent ABG samples at 5, 15, 30, and 45 minutes post-rescue injection to map the kinetic profile of the reversal.

  • Antinociception Validation (Optional but Recommended): Utilize a Tail-Flick Analgesia Meter concurrently to verify that D-CYSdime does not truncate the morphine-induced increase in tail-flick latency 8.

Workflow Step1 1. Baseline Measurement (Plethysmography & ABG) Step2 2. Morphine Administration (10 mg/kg, IV) Step1->Step2 Step3 3. OIRD Stabilization (15 min post-injection) Step2->Step3 Step4 4. D-CYSdime Rescue (500 μmol/kg, IV) Step3->Step4 Step5 5. Continuous Monitoring (Ventilation & Analgesia) Step4->Step5

Fig 2: Experimental workflow for in vivo assessment of D-CYSdime efficacy.

Protocol B: Intracellular Thiol-Disulfide Exchange Assay (In Vitro)

To prove that D-CYSdime acts intracellularly rather than extracellularly, researchers must validate its cellular uptake and subsequent reduction.

Step-by-Step Methodology:

  • Cell Culture: Plate target cells (e.g., PC12 cells or primary neurons) in 6-well plates and culture to 80% confluency.

  • Treatment: Incubate cells with 100 μM D-CYSdime for 30 minutes. Include a control group treated with unesterified D-Cystine (which lacks membrane permeability).

  • Washing & Lysis: Wash cells rapidly 3x with ice-cold PBS to remove extracellular thiols. Lyse cells in a buffer containing a metal chelator (e.g., 1 mM EDTA) to prevent auto-oxidation during processing.

  • Derivatization: React the lysate with a fluorescent thiol-reactive probe (e.g., Monobromobimane, mBBr) which binds to free sulfhydryl groups (the reduced D-Cysteine methyl ester).

  • Quantification: Analyze the lysate via HPLC with fluorescence detection. The presence of a high intracellular concentration of reduced D-Cysteine methyl ester in the D-CYSdime group—but not the unesterified D-Cystine group—validates rapid cellular uptake and intracellular reduction via endogenous systems.

Critical Considerations & Troubleshooting

  • Solution Stability: Thiol esters are susceptible to hydrolysis in aqueous environments. D-CYSdime solutions must be prepared fresh immediately prior to IV administration. Do not store reconstituted aqueous solutions.

  • Metal Ion Contamination: Trace metal ions can catalyze the unintended oxidation or decomposition of thiol compounds. Always utilize high-purity, metal-free water and consider the addition of trace chelators (like EDTA) during in vitro sample preparation 2.

  • Verification of Reversal vs. Antagonism: A common pitfall is assuming the compound acts as an opioid receptor antagonist (like Naloxone). To validate the unique mechanism of D-CYSdime, ensure that the antinociceptive assays (e.g., tail-flick latency) run concurrently show sustained analgesia, proving the compound modulates downstream redox pathways rather than blocking the μ -opioid receptor directly 5.

References

  • D-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Scientific Reports (Nature).[Link]

  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology.[Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology.[Link]

  • Preparation and Properties of S-Nitroso-l-Cysteine Ethyl Ester, an Intracellular Nitrosating Agent. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Application

Application Notes and Protocols for Assessing Cell Permeability and Uptake of D-Cystine Dimethyl Ester

Introduction: A Tool for Intracellular D-Cysteine Delivery D-Cystine dimethyl ester is a synthetically modified version of the amino acid D-cystine, engineered for enhanced cell permeability.[1][2] In its natural form, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tool for Intracellular D-Cysteine Delivery

D-Cystine dimethyl ester is a synthetically modified version of the amino acid D-cystine, engineered for enhanced cell permeability.[1][2] In its natural form, the uptake of D-cystine into cells is a regulated process, often limited by the expression and activity of specific membrane transporters. The addition of two methyl ester groups to the carboxyl ends of D-cystine increases its lipophilicity, allowing it to more readily diffuse across the lipid bilayer of cell membranes. This modification effectively transforms the molecule into a prodrug of D-cysteine, enabling researchers to bypass natural transport mechanisms and efficiently increase intracellular concentrations of D-cysteine.[1][3]

The use of the D-isomer is a key strategic choice in experimental design, as it avoids the metabolic pathways of the naturally occurring L-isomers. This allows for the specific investigation of the effects of D-cysteine on cellular processes, independent of the complexities of L-cysteine metabolism. A primary application of D-Cystine dimethyl ester is in the field of pharmacology, particularly in studies aimed at reversing opioid-induced respiratory depression.[1][2][4] Additionally, it serves as a valuable tool in cellular biology to artificially load cells with cystine, which is instrumental in studying diseases like cystinosis and in research on the impacts of oxidative stress.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cellular uptake and subsequent intracellular conversion of D-Cystine dimethyl ester.

Mechanism of Cellular Uptake and Metabolism

The efficacy of D-Cystine dimethyl ester as an intracellular delivery agent hinges on a three-step process: passive diffusion across the cell membrane, intracellular hydrolysis of the ester bonds, and subsequent reduction of the disulfide bond to yield D-cysteine.

  • Passive Diffusion: The esterification of D-cystine's carboxyl groups neutralizes their negative charges at physiological pH and increases the molecule's overall hydrophobicity. This enhanced lipophilicity is the primary driver for its ability to passively diffuse across the phospholipid bilayer of the cell membrane, a mechanism that is not reliant on specific amino acid transporters.[1] This direct entry into the cytoplasm is a significant advantage for achieving rapid and substantial increases in intracellular concentrations.

  • Intracellular Hydrolysis: Once inside the cell, the methyl ester groups are cleaved by ubiquitous intracellular enzymes known as carboxylesterases.[3] This enzymatic hydrolysis converts D-Cystine dimethyl ester back into D-Cystine, effectively "trapping" the molecule within the cell as the now-charged D-Cystine is significantly less membrane-permeable.

  • Reduction to D-Cysteine: The final step in the activation of this prodrug is the reduction of the disulfide bond in D-Cystine to form two separate molecules of D-cysteine. This critical reductive step is primarily mediated by the glutathione-glutathione reductase system, which utilizes NADPH as a reducing equivalent.[8][9][10] The newly formed D-cysteine is then available to participate in various intracellular processes, including influencing the cellular redox state.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) DCDME_ext D-Cystine Dimethyl Ester DCDME_int D-Cystine Dimethyl Ester DCDME_ext->DCDME_int Increased Lipophilicity passive_diffusion Passive Diffusion DCystine D-Cystine DCDME_int->DCystine Hydrolysis DCysteine 2x D-Cysteine DCystine->DCysteine Reduction Redox Cellular Redox State DCysteine->Redox Influences Esterases Carboxylesterases Esterases->DCDME_int Catalyzes GR Glutathione Reductase System GR->DCystine Catalyzes

Caption: Intracellular processing of D-Cystine dimethyl ester.

Application Notes: Principles of Uptake Assessment

Two primary methodologies are recommended for quantifying the uptake and intracellular conversion of D-Cystine dimethyl ester: High-Performance Liquid Chromatography (HPLC) for robust quantification and fluorescence microscopy for visualization and semi-quantitative analysis in living cells.

Rationale for HPLC-based Quantification:

HPLC offers high sensitivity and specificity for the separation and quantification of small molecules like D-cysteine from complex biological matrices such as cell lysates. The core principle involves the chemical derivatization of the thiol group of D-cysteine to yield a stable, detectable product, typically with strong UV or fluorescence absorbance. This method allows for the precise measurement of the increase in intracellular D-cysteine concentration following treatment with D-Cystine dimethyl ester, providing a direct measure of its uptake and conversion. Sample preparation is critical and involves cell lysis, protein precipitation to remove interfering macromolecules, and a reduction step to ensure all cystine is converted to cysteine for total quantification.

Rationale for Fluorescence Microscopy-based Visualization:

Fluorescence microscopy, coupled with cysteine-specific fluorescent probes, provides a powerful tool for visualizing the spatial and temporal dynamics of D-cysteine accumulation within living cells. These probes are typically designed to be non-fluorescent or weakly fluorescent until they react specifically with the thiol group of cysteine, resulting in a "turn-on" fluorescent signal. This approach allows for real-time monitoring of D-Cystine dimethyl ester uptake and conversion at the single-cell level. It is particularly useful for assessing the homogeneity of uptake within a cell population and for co-localization studies with specific organelles.

Experimental Protocols

The following protocols provide a starting point for typical mammalian cell lines and may require optimization based on the specific cell type and experimental conditions.

Protocol 1: Quantification of Intracellular D-Cysteine by HPLC

This protocol details the steps to quantify the total intracellular D-cysteine concentration following exposure of cultured cells to D-Cystine dimethyl ester.

Materials:

  • D-Cystine dimethyl ester

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) (for protein precipitation)

  • Derivatization agent (e.g., o-phthaldialdehyde (OPA) or 1,1'-thiocarbonyldiimidazole (TCDI))

  • HPLC system with a suitable column (e.g., C18) and UV or fluorescence detector

  • D-cysteine standards for calibration curve

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 80-90%).

    • Prepare a stock solution of D-Cystine dimethyl ester in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final desired concentration in cell culture medium immediately before use. A typical starting concentration range is 100-500 µM.

    • Incubate the cells with the D-Cystine dimethyl ester-containing medium for various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the uptake kinetics. Include a vehicle-treated control.

  • Sample Collection and Lysis:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular D-Cystine dimethyl ester.

    • Add a suitable volume of ice-cold lysis buffer containing a reducing agent (e.g., PBS with 1 mM TCEP) to the cells.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Lyse the cells by sonication on ice or by three freeze-thaw cycles.

  • Protein Precipitation and Sample Preparation:

    • Add an equal volume of cold PCA (e.g., 10%) or TCA to the cell lysate to precipitate proteins.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the deproteinized intracellular components.

  • Derivatization:

    • Follow the specific protocol for your chosen derivatization agent. For example, with OPA, mix the supernatant with the OPA solution in a borate buffer (pH ~9.5) and allow the reaction to proceed for a few minutes in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the D-cysteine derivative using an appropriate mobile phase gradient on a C18 column.

    • Detect the derivative using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatization agent.

    • Quantify the D-cysteine concentration by comparing the peak area to a standard curve generated with known concentrations of D-cysteine.

Protocol 2: Visualization of Intracellular D-Cysteine by Fluorescence Microscopy

This protocol describes the use of a cysteine-specific fluorescent probe to visualize the increase in intracellular D-cysteine in living cells after treatment with D-Cystine dimethyl ester.

Materials:

  • D-Cystine dimethyl ester

  • Cultured mammalian cells grown on glass-bottom dishes or coverslips

  • Cysteine-specific "turn-on" fluorescent probe (commercially available)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets for the chosen probe

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the probe to its final working concentration (typically 1-10 µM) in live-cell imaging medium.

    • Replace the culture medium with the probe-containing medium and incubate the cells for the recommended time (usually 15-30 minutes) at 37°C to allow for probe uptake.

  • D-Cystine Dimethyl Ester Treatment and Imaging:

    • Wash the cells once with fresh live-cell imaging medium to remove excess probe.

    • Acquire baseline fluorescence images of the cells before adding D-Cystine dimethyl ester.

    • Prepare the D-Cystine dimethyl ester solution in live-cell imaging medium at the desired final concentration.

    • Add the D-Cystine dimethyl ester solution to the cells and immediately begin time-lapse imaging using the fluorescence microscope.

    • Capture images at regular intervals (e.g., every 1-5 minutes) to monitor the increase in fluorescence over time.

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).

    • Plot the change in fluorescence intensity to visualize the kinetics of D-cysteine production.

G cluster_hplc Protocol 1: HPLC Quantification cluster_microscopy Protocol 2: Fluorescence Microscopy start Start: Cultured Cells treat Treat with D-Cystine Dimethyl Ester (and vehicle control) start->treat wash_hplc Wash cells with PBS treat->wash_hplc For Quantification load_probe Load cells with Cys-specific probe treat->load_probe For Visualization lyse Lyse cells (e.g., sonication) wash_hplc->lyse precipitate Protein Precipitation (TCA/PCA) lyse->precipitate derivatize Derivatize supernatant precipitate->derivatize hplc_analysis Analyze by HPLC derivatize->hplc_analysis wash_micro Wash cells load_probe->wash_micro image_baseline Acquire baseline image wash_micro->image_baseline image_timelapse Time-lapse imaging after treatment image_baseline->image_timelapse

Caption: Experimental workflow for assessing D-Cystine dimethyl ester uptake.

Data Presentation

Quantitative data obtained from HPLC analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions and time points.

Table 1: Intracellular D-Cysteine Concentration Following Treatment with D-Cystine Dimethyl Ester

Treatment GroupTime Point (minutes)Intracellular D-Cysteine (nmol/mg protein)Standard Deviation
Vehicle Control0
30
60
120
D-Cystine Dimethyl Ester (X µM)0
30
60
120

Concentrations and time points should be adjusted based on the specific experimental design. Data should be normalized to the total protein content of the cell lysate.

References

  • Getsy, P. M., Young, A. P., Grossfield, A., Seckler, J. M., Wilson, C. G., Gaston, B., Bates, J. N., & Lewis, S. J. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory physiology & neurobiology, 302, 103912. [Link]

  • Gillet, G., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of L-Cystine Hydrochloride and its Esters in Drug Delivery Systems.
  • Seckler, J. M., & Lewis, S. J. (2022). Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function. Frontiers in Molecular Biosciences, 9, 939370. [Link]

  • Getsy, P. M., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PubMed, 35447347. [Link]

  • Steinherz, R., et al. (1982). Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. Proceedings of the National Academy of Sciences, 79(14), 4446-4450. [Link]

  • ResearchGate. (n.d.). Transporter systems for cysteine, cystine, or glutamate previously identified in cells other than type II cells.
  • Foreman, J. W., & Benson, L. (1990). Effect of cystine loading and cystine dimethylester on renal brushborder membrane transport. Bioscience reports, 10(5), 455-459. [Link]

  • Getsy, P. M., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. IU Indianapolis ScholarWorks. [Link]

  • Amarnath, K., et al. (2003). A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples. Talanta, 60(6), 1229-1238. [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column.
  • Waters. (n.d.). What is the sample preparation procedure to isolate and quantify cysteine from protein samples? - WKB50231.
  • Google Patents. (n.d.). US6605459B2 - Methods for measuring cysteine and determining cysteine synthase activity.
  • Taylor & Francis. (n.d.). Glutathione reductase – Knowledge and References.
  • Wikipedia. (n.d.). Glutathione reductase.
  • Rosenberg, L. E., & Downing, S. (1965). Uptake and Utilization of Exogenous Cystine by Cystinotic and Normal Fibroblasts. The Journal of clinical investigation, 44(8), 1382–1392. [Link]

  • Organic Syntheses. (n.d.). L-CYSTINE.
  • de la Cruz, M. J., et al. (2007). Promotion of oxidative stress in kidney of rats loaded with cystine dimethyl ester. Free radical research, 41(8), 924-931. [Link]

  • Kakan, S. S., et al. (2007). Regional Differences in Cystine Accumulation Point to a Sutural Delivery Pathway to the Lens Core. Investigative ophthalmology & visual science, 48(3), 1259–1267. [Link]

  • Liu, Y., et al. (2025). Glutathione reductase modulates endogenous oxidative stress and affects growth and virulence in Avibacterium paragallinarum. Veterinary Research, 56(1), 1. [Link]

Sources

Method

Application Note: High-Throughput Quantification of D-Cystine Dimethyl Ester in Biological Matrices by LC-MS/MS

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-Cystine dimethyl ester in biological samples, such as huma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-Cystine dimethyl ester in biological samples, such as human plasma. The protocol described herein provides a comprehensive workflow, from sample preparation through data acquisition and analysis, and is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3] The method employs a stable isotope-labeled internal standard for accurate quantification and utilizes protein precipitation for sample cleanup, ensuring high throughput and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of D-Cystine dimethyl ester concentrations in a regulated bioanalytical environment.

Introduction

D-Cystine dimethyl ester is a derivative of the amino acid D-cystine. The accurate quantification of amino acids and their derivatives in biological matrices is crucial in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Due to their polar and sometimes non-volatile nature, amino acids and their esters often require derivatization to enhance their chromatographic retention and detection sensitivity, especially for techniques like gas chromatography-mass spectrometry (GC-MS).[4][5][6] However, liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, has become the gold standard for its high specificity, sensitivity, and applicability to a wide range of molecules without the need for derivatization in many cases.[5][7]

This application note focuses on a direct LC-MS/MS approach for D-Cystine dimethyl ester, which offers a streamlined workflow compared to methods requiring derivatization. The principles of this method are grounded in the separation of the analyte by reversed-phase liquid chromatography followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as D-Cystine-d4 dimethyl ester, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[8][9][10]

The validation of this bioanalytical method adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry," ensuring data reliability for regulatory submissions.[1][3][11][12]

Experimental

Materials and Reagents
  • D-Cystine dimethyl ester dihydrochloride (Reference Standard)

  • D-Cystine-d4 dimethyl ester dihydrochloride (Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Cystine dimethyl ester and its internal standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for constructing the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Analytical Method

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capabilities.[13][14]

  • Allow all biological samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the specific instrument
MRM Transitions See Table 3

Table 3: MRM Transitions for D-Cystine Dimethyl Ester and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Cystine dimethyl ester269.1134.1Optimized
D-Cystine-d4 dimethyl ester (IS)273.1136.1Optimized

Note: The exact m/z values and collision energies should be determined by infusing the individual compounds into the mass spectrometer. The molecular weight of D-Cystine dimethyl ester is 268.35 g/mol , and in its dihydrochloride salt form, it is 341.28 g/mol .[15] The protonated molecule [M+H]+ is observed in the mass spectrometer.

Method Validation

The bioanalytical method should be validated in accordance with the FDA guidelines, which include assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1][3]

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Stability Analyte concentration within ±15% of the initial concentration

Workflow Diagram

Analytical Workflow for D-Cystine Dimethyl Ester cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (D-Cystine-d4 dimethyl ester) sample->add_is precipitate Protein Precipitation (with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Separation) supernatant->lc ms Mass Spectrometry (ESI-MS/MS Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification (using Calibration Curve) ratio->quantify report Report Results quantify->report Final Concentration

Caption: Workflow for D-Cystine Dimethyl Ester Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of D-Cystine dimethyl ester in biological matrices. The direct analysis of the ester without derivatization simplifies the workflow, while the use of a stable isotope-labeled internal standard ensures accuracy and precision. This method is suitable for use in regulated bioanalytical laboratories supporting drug development and clinical research.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 7).
  • SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column.
  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. (n.d.). PMC.
  • PubMed. (n.d.).
  • MDPI. (2023, March 24).
  • Semantic Scholar. (n.d.).
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.).
  • HHS.gov. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Determination Of Cysteine / Cystine In Protein and Peptide Samples.
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018, January 16).
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatiz
  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • ResearchGate. (2025, September 19). (PDF) Derivatization of Cysteine and Cystine for Fluorescence Amino Acid Analysis with the O-phthaldialdehyde/2-mercaptoethanol Reagent.
  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids.
  • Benchchem. (n.d.). D-Cystine Dimethyl Ester|Research Chemical.
  • Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. (n.d.). PMC.
  • ResearchGate. (2020, July 20). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability.
  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. (n.d.). PMC.
  • Agilent. (n.d.).
  • Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. (2021, December 18).
  • Accurate Molecular Weight Measurements of Cystine Deriv
  • ScienceOpen. (2023, February 28).
  • PubMed. (2021, October 15). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability.
  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. (n.d.). PMC.
  • Benchchem. (n.d.). Application Note: Quantification of Cysteine in Biological Matrices using Isotope Dilution Mass Spectrometry with DL-Cysteine-d1.
  • MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
  • Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples. (n.d.). PMC.
  • ResearchGate. (n.d.).

Sources

Application

Harnessing D-Cystine Dimethyl Ester for the Investigation of Cystinuria: Methodologies and Mechanistic Insights

An Application Guide for Researchers Abstract Cystinuria is a challenging genetic disorder characterized by the recurrent formation of kidney stones composed of the amino acid cystine.[1][2] This condition arises from mu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Cystinuria is a challenging genetic disorder characterized by the recurrent formation of kidney stones composed of the amino acid cystine.[1][2] This condition arises from mutations in the SLC3A1 and SLC7A9 genes, which impair the renal reabsorption of cystine and dibasic amino acids, leading to their excessive concentration in urine.[3][4] Due to the low solubility of cystine at physiological urine pH, it precipitates to form hexagonal crystals that aggregate into stones, causing significant morbidity.[1][2] Current therapeutic strategies, including hyperhydration, urinary alkalinization, and thiol-based drugs, are often limited by poor patient adherence and significant side effects.[5][6][7] This has spurred the search for novel therapeutic approaches. One such avenue of research involves the use of cystine analogs, like D-Cystine Dimethyl Ester (D-CDME), as potential inhibitors of crystal growth. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing D-CDME in the preclinical study of cystinuria.

The Scientific Foundation: Understanding Cystinuria

Cystinuria is an autosomal recessive disorder stemming from defects in the rBAT/b⁰,⁺AT amino acid transporter, located in the apical membrane of the renal proximal tubule and intestinal epithelial cells.[1][2] This transporter is a heterodimer composed of a heavy subunit, rBAT (encoded by SLC3A1), and a light subunit, b⁰,⁺AT (encoded by SLC7A9).[3][8] A functional defect in this transporter leads to impaired reabsorption of C ystine, O rnithine, L ysine, and A rginine (COLA).[9] While ornithine, lysine, and arginine are highly soluble, cystine's poor solubility below a pH of 7.5 is the central driver of pathology.[2][10] Healthy individuals excrete less than 30 mg of cystine daily, whereas patients with cystinuria can excrete over 400 mg/day, far exceeding its solubility limit of approximately 250 mg/L at physiological urine pH.[1][5] This supersaturation is the prerequisite for the nucleation, growth, and aggregation of cystine crystals, culminating in stone formation.[11]

cluster_0 Genetic Basis cluster_1 Molecular Pathophysiology cluster_2 Clinical Manifestation SLC3A1 SLC3A1 Gene Transporter Defective rBAT/b⁰,⁺AT Transporter SLC3A1->Transporter mutations SLC7A9 SLC7A9 Gene SLC7A9->Transporter mutations Reabsorption Impaired Renal Reabsorption of COLA Amino Acids Transporter->Reabsorption Urine High Urinary Cystine (Supersaturation) Reabsorption->Urine Crystals Cystine Crystallization (Hexagonal Crystals) Urine->Crystals Stones Urolithiasis (Kidney Stones) Crystals->Stones

Figure 1. Pathophysiological cascade of cystinuria.

D-Cystine Dimethyl Ester: Rationale for Use

A promising research strategy for cystinuria involves identifying molecules that can interfere with the physical process of crystal formation. Cystine analogs, such as cystine esters, are hypothesized to act as "crystal growth inhibitors." By mimicking the structure of cystine, these molecules can incorporate into the growing crystal lattice, effectively capping the surface and preventing further deposition of cystine molecules.

L-Cystine Dimethyl Ester (L-CDME) has been investigated as such an inhibitor.[12][13] Studies using atomic force microscopy have shown that L-CDME can effectively inhibit cystine crystal growth in vitro.[12] However, in vivo studies in Slc3a1 knockout mouse models have produced conflicting results, with one study showing a significant decrease in stone size[12] and another reporting no alteration in stone formation.[11]

Why the D-Isomer?

D-Cystine Dimethyl Ester (D-CDME) presents an intriguing alternative for study. While direct evidence in cystinuria models is sparse, research in other fields provides a strong rationale:

  • Cell Permeability: Esterification of the carboxylic acid groups enhances lipophilicity, which can improve solubility in organic solvents and potentially facilitate passage across cell membranes.[14][15][16]

  • Metabolic Stability: The use of D-amino acids can offer resistance to degradation by endogenous enzymes that are stereospecific for L-isomers, potentially increasing bioavailability and duration of action.

A critical consideration for any ester-based compound is its stability. Esters are susceptible to hydrolysis by esterases in vivo, which would convert CDME back into cystine—the very molecule causing the pathology.[17] This highlights the importance of these compounds primarily as research tools to validate the crystal inhibition concept and has led to the design of more stable analogs, such as L-cystine diamides.[17]

Crystal Growing Cystine Crystal Growth Crystal Growth (Stone Formation) Crystal->Growth Inhibition Growth Inhibition Crystal->Inhibition Cystine Free Urinary Cystine Cystine->Crystal deposits on DCDME D-Cystine Dimethyl Ester (Crystal Mimic) DCDME->Crystal caps surface G A 1. Prepare Supersaturated L-Cystine Solution (e.g., 2 mg/mL in Artificial Urine, pH 6.0) B 2. Aliquot Solution into Test Groups: - Vehicle Control (Buffer) - D-CDME (e.g., 10µM, 50µM, 100µM) - Positive Control (e.g., Tiopronin) A->B C 3. Incubate with Shaking (24 hours at 37°C) Allows for crystal formation and equilibration. B->C D 4. Centrifuge to Pellet Crystals (e.g., 14,000 x g for 10 min) C->D E 5. Collect Supernatant (Contains soluble cystine) D->E F 6. Quantify Cystine Concentration using validated HPLC-MS/MS method E->F G 7. Analyze Data Calculate % Inhibition vs. Vehicle Control F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-Cystine Dimethyl Ester Experiments

Welcome to the Technical Support Center for D-Cystine Dimethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for D-Cystine Dimethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and handling of D-Cystine Dimethyl Ester.

Q1: What is D-Cystine dimethyl ester and what are its primary applications?

D-Cystine dimethyl ester is the methyl ester derivative of D-cystine, a disulfide-linked dimer of the amino acid D-cysteine. The esterification of the carboxylic acid groups enhances its solubility in organic solvents and its cell permeability compared to D-cystine.[1][] This increased lipophilicity makes it a valuable tool in various research areas.[1]

Its primary researched application is in pharmacological studies, particularly concerning opioid-induced respiratory depression.[1][3][4] Research has shown that D-Cystine dimethyl ester can reverse the negative effects of morphine on breathing and blood-gas chemistry without compromising the analgesic effects of the opioid.[1][3][5] It is also used as a chiral building block in organic synthesis and in the preparation of D-cystine-containing peptides and other derivatives.[1][6]

Q2: My D-Cystine dimethyl ester has turned brown and has a strong, unpleasant odor. What has happened, and is it still usable?

This is a clear indication of decomposition. D-Cystine dimethyl ester is known to be unstable and can spontaneously decompose at room temperature over time.[7] The straw-yellow, viscous oil can transform into a dark brown semi-liquid mass with a strong mercaptan-like odor.[7]

The decomposition process is complex and involves multiple simultaneous reactions, leading to the formation of various products, including:

  • Elemental sulfur

  • Ammonium sulfate

  • dl-alanine anhydride

  • Other complex, high-boiling oils and insoluble solids[7]

It is strongly advised not to use the decomposed material in your experiments. The presence of these impurities will lead to unreliable and unrepeatable results. The altered chemical composition means you are no longer working with the intended compound.

Q3: What are the recommended storage conditions to ensure the stability of D-Cystine dimethyl ester?

Proper storage is critical to minimize decomposition and maintain the integrity of D-Cystine dimethyl ester. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 0-8 °C.[6][8]Low temperatures slow down the rate of chemical reactions, including decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9]This prevents oxidation of the disulfide bond and other sensitive functional groups.
Container Use a tightly sealed container.[9]Prevents exposure to moisture and atmospheric oxygen.
Moisture Protect from moisture.[9] The dihydrochloride salt is hygroscopic.[10]Moisture can lead to hydrolysis of the ester groups, converting the compound back to D-cystine.

For long-term stability, storing small aliquots in a freezer under an inert atmosphere is the best practice to avoid repeated freeze-thaw cycles and exposure to air and moisture.

II. Troubleshooting Guide: Synthesis and Purification

This section provides solutions to common problems encountered during the synthesis and purification of D-Cystine dimethyl ester.

Q4: I am experiencing a low yield during the synthesis of D-Cystine dimethyl ester from D-cystine. What are the potential causes and how can I improve the yield?

Low yields in the esterification of D-cystine can arise from several factors. A common method for this synthesis is the Fischer esterification, which involves reacting D-cystine with methanol in the presence of an acid catalyst (e.g., HCl generated in situ from thionyl chloride or acetyl chloride).

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The esterification reaction is an equilibrium process.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature (e.g., refluxing in methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions:

    • Cause: The presence of water can hydrolyze the ester product back to the carboxylic acid. The use of strong acids at high temperatures can also lead to degradation.

    • Solution: Use anhydrous methanol and reagents. Perform the reaction under a dry atmosphere. A milder esterification method, such as using trimethylchlorosilane (TMSCl) in methanol at room temperature, can also be employed to avoid harsh acidic conditions.[1]

  • Product Loss During Work-up and Purification:

    • Cause: D-Cystine dimethyl ester, especially its dihydrochloride salt, has some solubility in water.[] Significant product can be lost during aqueous washes.

    • Solution: Minimize the volume of aqueous solutions used during work-up. When neutralizing the dihydrochloride salt to obtain the free base, do so carefully to avoid hydrolysis. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

Q5: I am having difficulty purifying D-Cystine dimethyl ester. What are the recommended purification methods and how can I troubleshoot them?

The choice of purification method depends on the nature of the impurities. The most common impurities are unreacted D-cystine, mono-esterified product, and decomposition products.

Purification Methods and Troubleshooting:

  • Recrystallization:

    • When to use: For removing less soluble impurities from the dihydrochloride salt.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol/ether).

      • Allow the solution to cool slowly to promote the formation of pure crystals.

    • Troubleshooting:

      • Oiling out: If the product separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.

      • Poor recovery: This can happen if too much solvent is used or if the product is highly soluble in the chosen solvent even at low temperatures. Optimize the solvent system and minimize the amount of hot solvent used.[11]

  • Column Chromatography:

    • When to use: For separating the free base from impurities with different polarities.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

    • Troubleshooting:

      • Product streaking on the column: This can be due to the basicity of the amine groups. Adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape.

      • Product adheres to the stationary phase: If the product is not eluting, increase the polarity of the mobile phase.[11]

Q6: I am observing racemization during my synthesis. How can I minimize or avoid this?

Racemization of amino acids, particularly cysteine and its derivatives, can occur under basic conditions.[12][13] The alpha-proton is susceptible to deprotonation, leading to a loss of stereochemical integrity.

Strategies to Minimize Racemization:

  • Avoid Strong Bases: When neutralizing the dihydrochloride salt or in subsequent reactions, use mild bases like sodium bicarbonate or 2,4,6-trimethylpyridine (collidine) instead of stronger bases like sodium hydroxide or DIEA.[12]

  • Low Temperatures: Perform reactions involving bases at low temperatures to reduce the rate of epimerization.

  • Control Reaction Times: Avoid prolonged exposure to basic conditions.

  • Protecting Groups: For multi-step syntheses, consider protecting the amine groups (e.g., with a Boc group) to reduce the acidity of the alpha-proton.[1]

III. Experimental Workflows and Diagrams

To provide a clearer understanding, the following diagrams illustrate key processes and troubleshooting logic.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start D-Cystine esterification Esterification (e.g., MeOH, SOCl2) start->esterification crude_product Crude D-Cystine Dimethyl Ester (as Dihydrochloride) esterification->crude_product neutralization Neutralization (e.g., NaHCO3) crude_product->neutralization extraction Solvent Extraction neutralization->extraction free_base Crude Free Base extraction->free_base chromatography Column Chromatography free_base->chromatography pure_free_base Pure Free Base chromatography->pure_free_base salt_formation Salt Formation (e.g., HCl in Ether) pure_free_base->salt_formation pure_salt Pure Dihydrochloride Salt salt_formation->pure_salt analysis Purity and Identity Confirmation (NMR, MS, HPLC) pure_salt->analysis

Caption: General workflow for the synthesis and purification of D-Cystine dimethyl ester.

Troubleshooting Low Yield

solution solution low_yield Low Yield? incomplete_reaction Reaction Incomplete? low_yield->incomplete_reaction workup_loss Loss During Work-up? incomplete_reaction->workup_loss No s1 Increase reaction time/temperature. Monitor by TLC. incomplete_reaction->s1 Yes side_reactions Evidence of Side Reactions? workup_loss->side_reactions No s2 Minimize aqueous washes. Back-extract aqueous layers. workup_loss->s2 Yes s3 Use anhydrous reagents. Consider milder reaction conditions. side_reactions->s3 Yes

Caption: Decision tree for troubleshooting low yields in D-Cystine dimethyl ester synthesis.

Decomposition Pathway

product product dcdme D-Cystine Dimethyl Ester decomposition Spontaneous Decomposition (Room Temperature, Time) dcdme->decomposition sulfur Sulfur decomposition->sulfur Forms nh4so4 Ammonium Sulfate decomposition->nh4so4 Forms alanine_anhydride dl-Alanine Anhydride decomposition->alanine_anhydride Forms other_products Other Complex Products decomposition->other_products Forms

Caption: Simplified decomposition pathway of D-Cystine dimethyl ester.

IV. Analytical and Characterization

Q7: What are the key analytical techniques for characterizing D-Cystine dimethyl ester and assessing its purity?

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization and purity assessment of D-Cystine dimethyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. Expect to see signals for the methoxy (–OCH₃) protons, the α-protons (–CH), and the β-protons (–CH₂).

    • ¹³C NMR: Shows the signals for all the unique carbon atoms, including the carbonyl carbons of the ester groups.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of the compound (C₈H₁₆N₂O₄S₂: 268.35 g/mol ; Dihydrochloride salt: 341.28 g/mol ).[1]

    • Fragmentation patterns can provide structural information, with common cleavages occurring at the disulfide (S–S) and carbon–sulfur (C–S) bonds.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): The most common method for assessing purity. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA).

    • Chiral HPLC: Used to determine the enantiomeric purity by separating the D- and L-isomers. This requires a chiral stationary phase.[1]

  • Optical Rotation:

    • Measures the rotation of plane-polarized light, which is a characteristic property of chiral molecules. The specific rotation value can be compared to literature values to confirm the enantiomeric form.[6]

V. Safety Precautions

Q8: What are the necessary safety precautions when handling D-Cystine dimethyl ester?

While specific toxicity data may be limited, it is prudent to handle D-Cystine dimethyl ester and its dihydrochloride salt with the standard care afforded to all laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[14][15]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood, especially when working with the powdered form to avoid inhalation of dust.[9][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse the affected area thoroughly with water.[9]

  • Decomposition Products: Be aware that decomposing material may release volatile and odorous sulfur compounds (mercaptans). Handle such material in a fume hood.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[9][14][15][16]

VI. References

  • Coghill, R. D. (1936). THE SPONTANEOUS DECOMPOSITION OF CYSTINE DIMETHYL ESTER. The Journal of Biological Chemistry, 114(2), 419-426. [Link]

  • Gaston, B., et al. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Scientific Reports, 11(1), 1-13. [Link]

  • Getsy, P. M., et al. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Physiology, 13, 845672. [Link]

  • Lewis, S. J., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology, 302, 103912. [Link]

  • Pankaj, S., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry, 143, 1056-1066. [Link]

  • Getsy, P. M., et al. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1145619. [Link]

  • Reddit. (2022). Cysteine ester synthesis. r/Chempros. [Link]

  • MilliporeSigma. (n.d.). L-Cystine dimethyl ester dihydrochloride. [Link]

  • Han, Y., & Albericio, F. (1996). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 61(18), 6043-6049. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS L-CYSTINE DIMETHYL ESTER. [Link]

  • Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. The Journal of Biological Chemistry, 245(1), 112-116. [Link]

  • Van den Nest, W., et al. (2008). Racemization-Free Synthesis of S-Alkylated Cysteines via Thiol-ene Reaction. The Journal of Organic Chemistry, 73(9), 3450-3454. [Link]

  • Roychaudhuri, R., et al. (2022). SERINE RACEMASE: A TALE OF TWO STEREOISOMERS D-CYSTEINE AND D-SERINE. ASEAN Journal of Psychiatry, 23(S2). [Link]

  • Wikipedia. (n.d.). Cysteine. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of D-Cystine Dimethyl Ester in Solution

Welcome to the Technical Support Center for D-Cystine Dimethyl Ester (CDME). This molecule is widely utilized in drug development as a cell-permeable prodrug and a crystallization inhibitor[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for D-Cystine Dimethyl Ester (CDME). This molecule is widely utilized in drug development as a cell-permeable prodrug and a crystallization inhibitor[1]. However, researchers frequently encounter stability issues—specifically precipitation, loss of activity, and assay irreproducibility—when handling CDME in aqueous solutions.

This guide is designed for scientists and drug development professionals. It details the mechanistic causes of CDME degradation and provides self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my D-Cystine Dimethyl Ester solution turn cloudy or precipitate when diluted into pH 7.4 physiological buffers? A: The precipitation is caused by ester hydrolysis . CDME contains two methyl ester groups that mask its carboxylic acids, enhancing its solubility and cell permeability. At pH 7.4, these esters undergo gradual base-catalyzed hydrolysis. If your buffer contains serum or cell lysates, non-specific carboxylesterases will rapidly cleave these groups[2]. Causality: The sequential removal of the methyl groups yields D-cystine monomethyl ester and, ultimately, fully hydrolyzed D-cystine. Free D-cystine has notoriously low aqueous solubility and forms a highly stable, rigid crystal lattice (the same mechanism responsible for cystine kidney stones)[1]. The cloudiness you observe is crystalline D-cystine precipitating out of solution.

Q2: How do I prevent thiol-disulfide exchange and scrambling during storage? A: You must strictly control the pH of your stock solutions. Disulfide exchange is a nucleophilic substitution reaction driven by the thiolate anion ( RS− )[3]. Causality: The pKa of a typical cysteine thiol is ~8.0–8.5. As the pH rises above 7.0, the concentration of the highly nucleophilic thiolate anion increases exponentially. Thiolate anions react approximately 1010 times faster than protonated thiols ( RSH )[4]. By acidifying your stock solution to pH < 5.0, you shift the equilibrium entirely toward the protonated thiol, effectively halting the disulfide exchange cascade[4][5].

Q3: Can I use reducing agents like DTT, TCEP, or β -mercaptoethanol in my assay buffer? A: No, unless your specific goal is to cleave the molecule. CDME is a disulfide-linked dimer. The addition of reducing agents will rapidly reduce the central disulfide bond, yielding two molecules of D-cysteine methyl ester.

Q4: What is the optimal storage condition for concentrated stock solutions? A: Water and oxygen are the primary mediators of hydrolysis and oxidation, respectively. To maximize shelf-life, stock solutions should be prepared in strictly anhydrous organic solvents (like DMSO) or highly acidified, degassed water (pH 3.0). The headspace of the vial must be purged with an inert gas (Argon or Nitrogen) to prevent oxidative damage, and the solution should be stored in single-use aliquots at -80°C to prevent freeze-thaw degradation.

Section 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability and primary degradation pathways of CDME across various standard laboratory conditions.

Environmental ConditionpHPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Acidified Water (4°C) 3.0None (Highly Stable)> 1 month
Anhydrous DMSO (-20°C) N/ANone (Highly Stable)> 6 months
PBS Buffer (37°C) 7.4Chemical Hydrolysis & Disulfide Exchange~24 - 48 hours
Human Plasma/Serum (37°C) 7.4Enzymatic Hydrolysis (Esterases)< 2 hours[2]
Alkaline Buffer (25°C) 9.0Base-Catalyzed Hydrolysis & Rapid Exchange< 1 hour

Section 3: Visualizing the Degradation Pathways

G CDME D-Cystine Dimethyl Ester (Stable at pH < 5) Hydrolysis Ester Hydrolysis Pathway (Triggered by pH > 7 or Esterases) CDME->Hydrolysis Disulfide Disulfide Exchange Pathway (Triggered by Thiolate RS⁻ at pH > 7) CDME->Disulfide MonoEster D-Cystine Monomethyl Ester (Intermediate) Hydrolysis->MonoEster Step 1 (Fast in Plasma) Scrambled Mixed Disulfides / Polymers (Loss of Activity) Disulfide->Scrambled Nucleophilic Attack Cystine D-Cystine (Insoluble, Precipitates) MonoEster->Cystine Step 2 (Precipitation)

Caption: Degradation pathways of D-Cystine Dimethyl Ester via hydrolysis and disulfide exchange.

Section 4: Experimental Protocols

Protocol 1: Preparation of 100 mM Ultra-Stable CDME Stock Solution

This protocol ensures the suppression of both ester hydrolysis and thiolate-mediated disulfide exchange.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized CDME powder to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which initiates localized ester hydrolysis.

  • Solvent Preparation: Prepare an acidified aqueous solvent by adding 1 mM HCl to LC-MS grade water (yielding a pH of ~3.0). Alternatively, use strictly anhydrous DMSO (≤0.005% water).

  • Dissolution: Add the solvent to the CDME powder to achieve a 100 mM concentration. Dissolve by gentle vortexing. Do not sonicate. Causality: Sonication generates localized heat and cavitation-induced free radicals, which can prematurely cleave the disulfide bond.

  • Degassing: Sparge the solution gently with Argon or Nitrogen gas for 2-3 minutes to displace dissolved oxygen.

  • Aliquoting & Storage: Dispense the solution into amber, low-bind microcentrifuge tubes in single-use volumes. Flash-freeze in liquid nitrogen and store at -80°C.

W Start 1. Weigh CDME (Dry Powder) Solvent 2. Dissolve in Acidified H₂O (pH 3-4) or Anhydrous DMSO Start->Solvent Purge 3. Purge with Argon/N₂ (Prevent Oxidation) Solvent->Purge Aliquots 4. Create Single-Use Aliquots (Avoid Freeze-Thaw) Purge->Aliquots Store 5. Store at -80°C (Max Stability) Aliquots->Store

Caption: Step-by-step workflow for preparing ultra-stable CDME stock solutions.

Protocol 2: LC-MS/MS Monitoring of CDME Degradation (Self-Validating Assay)

To ensure trustworthiness in your data, you must be able to verify the stability of CDME in your specific assay buffer over time. This protocol uses an acidic quench to freeze the reaction state.

Step-by-Step Methodology:

  • Sampling: Withdraw 10 µL of the working CDME solution from your assay buffer at designated time points (e.g., 0, 1, 2, 4, 8 hours).

  • Immediate Quenching (Critical Step): Immediately inject the 10 µL sample into 90 µL of cold quenching buffer (50% Acetonitrile / 50% Water containing 1% Formic Acid). Causality: The low pH of formic acid instantly protonates any active thiolate anions ( RS− to RSH ), stopping disulfide exchange dead in its tracks[5]. Simultaneously, the organic solvent denatures any esterases present in the matrix, halting enzymatic hydrolysis. This makes the protocol self-validating by preserving the exact chemical state of the molecule at the moment of sampling.

  • Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated D-cystine or denatured proteins.

  • Chromatography & Detection: Inject the supernatant onto a C18 Reverse-Phase LC column. Monitor the parent ion (CDME), the monomethyl ester intermediate, and the fully hydrolyzed D-cystine using positive electrospray ionization (ESI+).

References

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC. National Institutes of Health (NIH). URL:[Link]

  • Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC. National Institutes of Health (NIH). URL:[Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. National Institutes of Health (NIH). URL:[Link]

  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. URL:[Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting D-Cystine Dimethyl Ester Derivatization Reactions

Welcome to the technical support center for D-Cystine dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Cystine dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions with confidence.

Introduction: Understanding D-Cystine Dimethyl Ester

D-Cystine dimethyl ester is a derivative of the naturally occurring amino acid D-cystine. The esterification of the two carboxylic acid groups enhances its solubility in organic solvents and protects these sites, making the primary amino groups available for a wide range of derivatization reactions.[1] It serves as a critical starting material in peptide synthesis, the construction of thiazolidine ring systems, and as a chiral building block for complex molecules.[1][2][3] This guide addresses common challenges encountered during its synthesis (esterification) and subsequent derivatization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on D-Cystine dimethyl ester for derivatization?

The primary reactive sites are the two primary amino groups (-NH₂). These groups are nucleophilic and can react with a variety of electrophilic reagents. Common derivatizations include acylation (e.g., with Boc anhydride to form N,N'-di-Boc-D-cystine dimethyl ester), alkylation, and reaction with aldehydes or ketones to form thiazolidines after reduction of the disulfide bond.[1] The disulfide bond (-S-S-) is another functional group that can be cleaved under reductive conditions to yield two molecules of D-cysteine dimethyl ester.

Q2: What is the best method to synthesize the D-Cystine dimethyl ester starting material?

A mild and highly efficient method is the Fischer-Speier esterification using trimethylchlorosilane (TMSCl) in methanol.[1] This approach avoids the harsh conditions of traditional methods (e.g., bubbling HCl gas through methanol) and proceeds at room temperature, minimizing the risk of side reactions. The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Q3: How can I confirm that my starting D-Cystine has been fully converted to the dimethyl ester?

Successful conversion is best confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): The protonated molecule [M+H]⁺ should be observed at the expected m/z for D-Cystine dimethyl ester (C₈H₁₆N₂O₄S₂).[4] Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are both effective methods.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a new singlet at approximately 3.7 ppm corresponding to the six methyl ester protons (-OCH₃) is a key indicator. The disappearance of the carboxylic acid proton signals confirms the reaction's completion.

  • Thin-Layer Chromatography (TLC): The product will have a higher R_f value than the starting amino acid due to its increased hydrophobicity. Staining with ninhydrin can visualize both the starting material and the product.

Q4: What are the optimal storage conditions for D-Cystine dimethyl ester and its derivatives?

D-Cystine dimethyl ester is typically supplied as a dihydrochloride salt, which is a white, crystalline powder.[2] It should be stored at room temperature, protected from moisture, as the ester groups can be susceptible to hydrolysis.[2][3] Many N-acylated derivatives are also stable solids but should be stored in a cool, dry place.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Incomplete or Low-Yield Esterification of D-Cystine

Symptoms: Your final product contains significant amounts of unreacted D-Cystine or the mono-esterified intermediate, as identified by MS or NMR analysis, leading to a low yield of the desired dimethyl ester.

Causality Analysis: Esterification is a reversible equilibrium reaction. To drive it to completion, one must either remove the water byproduct or use a large excess of the alcohol. The zwitterionic nature of amino acids can also hinder the reaction, requiring an effective acid catalyst to protonate the carboxylate and activate it for nucleophilic attack by the alcohol.[5]

Troubleshooting Logic: Low Esterification Yield

G start Low Yield of D-Cystine Dimethyl Ester cause1 Symptom: Starting Material Present start->cause1 cause2 Symptom: Mono-ester Present start->cause2 sub1 Potential Cause: Water Contamination cause1->sub1 sub2 Potential Cause: Insufficient Catalyst/Reagent cause1->sub2 cause2->sub2 sub3 Potential Cause: Suboptimal Reaction Time cause2->sub3 sol1 Solution: Use anhydrous methanol. Dry glassware thoroughly. sub1->sol1 Rationale: Water shifts equilibrium to favor starting materials. sol2 Solution: Increase TMSCl equivalents. Use large excess of methanol. sub2->sol2 Rationale: Le Chatelier's principle; ensures full protonation. sol3 Solution: Extend reaction time (e.g., 24h). Monitor by TLC. sub3->sol3 Rationale: Esterification can be slow; ensure reaction reaches completion.

Caption: Troubleshooting workflow for low-yield esterification.

Troubleshooting Table: Esterification
Potential Cause Underlying Rationale Recommended Solution
Water Contamination Water is a product of esterification. Its presence shifts the reaction equilibrium back towards the starting materials (Le Chatelier's principle), preventing complete conversion.Ensure all glassware is oven-dried. Use anhydrous methanol (<0.005% water).
Insufficient Catalyst The acid catalyst (HCl, generated in situ from TMSCl and methanol) is required to protonate the carboxylate, making it susceptible to nucleophilic attack. Too little catalyst results in a slow or incomplete reaction.Use at least 2.2 equivalents of TMSCl per equivalent of D-Cystine to ensure both carboxyl groups can be protonated and esterified.
Reaction Time/Temp Too Low While the TMSCl/methanol method works at room temperature, the reaction may be slow depending on the scale and mixing efficiency.Allow the reaction to stir for at least 12-24 hours. Monitor progress by TLC until the starting material spot disappears.
Poor Solubility of D-Cystine D-Cystine has low solubility in pure methanol. If it does not fully dissolve or suspend, the reaction will be inefficient.Ensure vigorous stirring to maintain a fine suspension. The formation of the hydrochloride salt during the reaction will improve solubility over time.
Problem 2: Failed or Low-Yield N-Derivatization (e.g., Boc Protection)

Symptoms: After reacting D-Cystine dimethyl ester with an acylating agent like di-tert-butyl dicarbonate (Boc₂O), you observe a mixture of starting material, the mono-protected product, and the desired di-protected product.

Causality Analysis: The derivatization of the primary amino groups requires them to be in their neutral, nucleophilic state (-NH₂), not their protonated, non-nucleophilic ammonium state (-NH₃⁺). Since D-Cystine dimethyl ester is often handled as a dihydrochloride salt, a base must be added to deprotonate the ammonium groups. The choice and stoichiometry of the base are critical.

Protocol: N,N'-di-Boc-Protection of D-Cystine Dimethyl Ester
  • Dissolution: Dissolve D-Cystine dimethyl ester dihydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), dropwise. Rationale: This deprotonates the two -NH₃⁺Cl⁻ groups to the free -NH₂ amine, which is necessary for the subsequent reaction.[1] Using a slight excess of base ensures complete deprotonation.

  • Acylation: Add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc anhydride.

  • Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting residue, typically by flash chromatography on silica gel.

Troubleshooting Table: N-Derivatization
Potential Cause Underlying Rationale Recommended Solution
Incorrect pH / Insufficient Base If the pH is too acidic, the amino groups will remain protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[6]Use at least 2.0 equivalents of base for the dihydrochloride salt. A slight excess (2.2 eq) is recommended. Check the pH of the reaction mixture if possible; it should be basic (pH 8-10).[6]
Degraded Reagent Boc anhydride is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.Use a fresh bottle of Boc₂O or verify the purity of your existing stock.
Competitive Hydrolysis If using aqueous solvent systems, the acylating agent can react with water. This side reaction is accelerated at higher temperatures and pH.Perform the reaction at 0 °C to room temperature. Add the acylating agent immediately after the base.
Steric Hindrance For bulky derivatizing agents, the reaction rate may be slow.Increase the reaction time and monitor by TLC. A more polar solvent may sometimes improve reaction rates.
Problem 3: Unwanted Side Reactions During Derivatization

Symptoms: Your analytical data (e.g., LC-MS) shows peaks corresponding to unexpected masses, such as the cleaved D-cysteine derivative or products suggesting racemization.

Causality Analysis: The disulfide bond in cystine is relatively stable but can be cleaved by nucleophiles or under harsh redox conditions. The chiral centers (α-carbons) are generally stable, but strong basic conditions combined with heat can promote racemization.

Logical Flow: Identifying Side Reactions

G start Unexpected Products in Final Mixture mass_check Analyze Mass Spectrum start->mass_check disulfide_cleavage Mass corresponds to Cysteine derivative? mass_check->disulfide_cleavage Yes racemization Multiple peaks with same mass in Chiral HPLC? mass_check->racemization No, but... other Other unexpected mass? mass_check->other No cause_cleavage Cause: Harsh Nucleophiles (e.g., strong base, thiols) or reducing agents. disulfide_cleavage->cause_cleavage cause_racemization Cause: Strong Base + Heat racemization->cause_racemization cause_other Cause: Reagent side reactions, impurities in starting material. other->cause_other

Caption: Logic for diagnosing common side reactions.

Key Considerations to Maintain Structural Integrity:
  • Disulfide Bond Stability: The disulfide bond is susceptible to cleavage by thiols via thiol-disulfide exchange. Avoid introducing other thiol-containing reagents unless disulfide cleavage is the desired outcome. Strong reducing agents (e.g., DTT, TCEP) will readily cleave the bond.

  • Preventing Racemization: The α-proton can be abstracted under strongly basic conditions, leading to a loss of stereochemical integrity. When performing base-mediated reactions on the amino groups, use non-nucleophilic, hindered bases (like TEA or DIPEA) and avoid excessive heat. Reactions are best performed at or below room temperature.[7]

  • Thiol Reactivity: If the disulfide bond is intentionally reduced to D-cysteine dimethyl ester, the resulting free thiol (-SH) is highly reactive. It can be easily oxidized back to the disulfide, especially in the presence of air (oxygen) at neutral or basic pH. It is also a strong nucleophile. To prevent re-oxidation or other side reactions, the free thiol should be protected with a suitable alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide if it is not intended to be used immediately in a subsequent reaction.[8][9]

Section 3: Analytical Characterization Data

This table provides expected values for the characterization of D-Cystine dimethyl ester, which is typically isolated as the dihydrochloride salt.

Analysis Parameter Expected Value / Observation Reference
Appearance Physical FormWhite to off-white powder/solid[2]
Molecular Formula Dihydrochloride saltC₈H₁₈Cl₂N₂O₄S₂[2]
Molecular Weight Dihydrochloride salt341.28 g/mol [2]
Melting Point Dihydrochloride salt~182-183 °C (decomposes)[2][3]
Mass Spec (ESI+) [M+H]⁺ (free base)m/z ≈ 269.06[4]
Solubility Dihydrochloride saltSoluble in water, methanol, DMSO[2]
Chiral HPLC Enantiomeric PurityA single peak should be observed on a suitable chiral column, confirming it is the D-enantiomer.[1][10]
References
  • Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. (n.d.). Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]

  • Gaston, B., et al. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Scientific Reports. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Best practices for cysteine analysis. (2024). Science Exploration. Retrieved from [Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. (2022). Frontiers in Physiology. Retrieved from [Link]

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cysteine and cystine quantitative method and quantitative reagent kit. (2015). Google Patents.
  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. (2022). bioRxiv. Retrieved from [Link]

  • Dimethyl L-cystinate dihydrochloride. (n.d.). LookChem. Retrieved from [Link]

  • Side-chain interactions between sulfur-containing amino acids and phenylalanine in alpha-helices. (1998). Protein Science. Retrieved from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. (2020). Molecules. Retrieved from [Link]

  • Best practices for cysteine analysis. (2024). Science Exploration. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with D-Cystine dimethyl ester in aqueous solutions.

Navigating the Solubility Challenges of D-Cystine Dimethyl Ester in Aqueous Solutions Welcome to the dedicated technical support guide for D-Cystine Dimethyl Ester. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Solubility Challenges of D-Cystine Dimethyl Ester in Aqueous Solutions

Welcome to the dedicated technical support guide for D-Cystine Dimethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for the common solubility hurdles encountered with this compound. Our goal is to equip you with the knowledge to prepare stable, effective solutions for your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My D-Cystine dimethyl ester won't dissolve in water or my neutral buffer (e.g., PBS pH 7.4). Is my product defective?

A1: It is highly unlikely your product is defective. D-Cystine dimethyl ester is characterized by its very low solubility in neutral aqueous solutions. This is a known chemical property of the free base form of the molecule. The presence of the two amine groups and the disulfide bond within its structure contributes to a crystalline lattice that is not easily disrupted by water molecules at neutral pH. You will typically observe a fine white or off-white powder that remains in suspension.

Q2: What is the recommended method for dissolving D-Cystine dimethyl ester for use in aqueous experimental systems?

A2: The scientifically validated and most common method is to utilize pH adjustment. D-Cystine dimethyl ester is a basic compound that will become protonated and form a soluble salt in an acidic environment. The recommended procedure is to dissolve it in a dilute strong acid, such as hydrochloric acid (HCl).

Core Principle: The two primary amine groups (-NH2) on the cystine molecule have pKa values that necessitate an acidic environment for protonation to -NH3+. This positive charge greatly enhances the molecule's interaction with polar water molecules, leading to dissolution.

Step-by-Step Protocol for Preparing a 100 mM Acidic Stock Solution:

  • Preparation: Weigh out the required amount of D-Cystine dimethyl ester powder. For example, for 10 mL of a 100 mM solution, you would need 268.37 mg.

  • Initial Suspension: Add a portion of your final volume of high-purity water (e.g., 8 mL). The powder will not dissolve at this stage.

  • Acidification: While stirring, add a strong acid dropwise. A 1 M solution of HCl is a good starting point. The goal is to lower the pH of the solution.

  • Dissolution & pH Adjustment: Continue adding acid until all the solid has dissolved completely, resulting in a clear solution. Monitor the pH of the solution; a final pH between 3.0 and 5.0 is typically sufficient for complete dissolution.

  • Final Volume: Adjust the final volume to your target (e.g., 10 mL) with high-purity water.

  • Sterilization: If for use in cell culture, sterile-filter the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

Q3: What concentration of HCl should I use, and what is the target pH for my stock solution?

A3: The key is not the concentration of the acid used, but the final pH of the solution. Using a stock of 1 M HCl allows for precise control without adding excessive volume. For most applications, achieving a final stock solution pH between 3.0 and 5.0 is effective. It is crucial to add the acid incrementally to avoid over-acidifying the solution.

ParameterRecommendationRationale
Acid Choice Hydrochloric Acid (HCl)Forms a highly soluble chloride salt; chloride ions are generally biocompatible.
Acid Concentration 1 M HClAllows for precise, dropwise addition without significant volume changes.
Target Stock pH 3.0 - 5.0Ensures complete protonation and dissolution of the D-Cystine dimethyl ester.
Monitoring Calibrated pH meterProvides accurate and reproducible results for consistent stock preparation.
Q4: I'm concerned about adding an acidic stock solution to my neutral cell culture media. How do I avoid pH shock and precipitation?

A4: This is a critical experimental consideration. Adding a low pH stock directly to a weakly buffered system can cause a local drop in pH, potentially leading to precipitation of the compound or harm to your cells.

Best Practices for Dilution:

  • High Dilution Factor: Ensure your stock solution is sufficiently concentrated so that it requires a large dilution (e.g., 1:1000 or greater) to reach the final working concentration. The buffering capacity of most cell culture media (which is significant) can handle the small volume of acid from a highly diluted stock.

  • Slow Addition & Mixing: Add the stock solution dropwise to your final volume of media while gently stirring or swirling. This promotes rapid dispersal and allows the media's buffer system to neutralize the acid immediately.

  • Pre-test Dilution: Before treating your cells, perform a test dilution of your stock into a small volume of media. Visually inspect for any signs of precipitation (cloudiness) and measure the final pH to ensure it remains within the acceptable physiological range (e.g., pH 7.2-7.4).

Q5: How should I store my D-Cystine dimethyl ester stock solution, and for how long is it stable?

A5: Once dissolved in an acidic solution, the stock should be stored properly to maintain its integrity.

Storage ConditionRecommended DurationRationale
2-8°C (Refrigerated) Up to 1 monthMinimizes microbial growth and slows potential degradation.
-20°C (Frozen) Up to 6 monthsLong-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-80°C (Ultra-low) > 6 monthsFor archival purposes.

Stability Insight: The ester groups of D-Cystine dimethyl ester can be susceptible to hydrolysis, especially if the pH is too low (e.g., < 2) or too high (e.g., > 7). Keeping the stock solution within the recommended pH 3-5 range and storing it at low temperatures minimizes this degradation pathway. Repeated freeze-thaw cycles can also degrade the compound and should be avoided by storing it in single-use aliquots.

Visual Workflow & Logic Diagrams

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh D-Cystine Dimethyl Ester Powder suspend Suspend in H2O start->suspend add_hcl Add 1M HCl Dropwise (while stirring) suspend->add_hcl check_diss All solid dissolved? add_hcl->check_diss check_diss->add_hcl No adjust_ph Adjust to final pH 3-5 check_diss->adjust_ph Yes final_vol Adjust to final volume adjust_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter stock Acidic Stock Solution (e.g., 100 mM) filter->stock media Target Aqueous Medium (e.g., Cell Culture Media, pH 7.4) stock->media High Dilution Factor (e.g., 1:1000) add_stock Add Stock Dropwise (while stirring) media->add_stock check_precip Precipitation? add_stock->check_precip final_solution Final Working Solution (e.g., 100 µM, pH ~7.4) check_precip->final_solution No troubleshoot Troubleshoot: - Increase dilution factor - Check buffer capacity check_precip->troubleshoot Yes

Caption: Workflow for preparing and diluting D-Cystine dimethyl ester.

G cluster_logic Troubleshooting Logic start Problem: Compound won't dissolve in neutral buffer q1 Is the buffer pH neutral (e.g., ~7.4)? start->q1 a1_yes Expected behavior. Compound requires acidification to dissolve. q1->a1_yes Yes a1_no Check buffer pH. If acidic, there may be another issue. Contact support. q1->a1_no No precip Problem: Precipitation upon dilution into neutral media q2 Was the stock added slowly with stirring? precip->q2 a2_no Retry with slow addition and constant mixing to avoid local pH shock. q2->a2_no No q3 Is the dilution factor sufficiently high (e.g., >1:100)? q2->q3 Yes a3_no Increase stock concentration to allow for a higher dilution factor. q3->a3_no No a3_yes The buffering capacity of your media may be insufficient. Consider using a more strongly buffered medium. q3->a3_yes Yes

Caption: Decision tree for troubleshooting common solubility issues.

References

  • D-Cystine Dimethyl Ester - Properties and Handling. AdooQ BioScience. [Link]

Troubleshooting

Technical Support Center: Optimizing D-Cystine Dimethyl Ester Dosage for In Vivo Studies

Welcome to the technical support center for the in vivo application of D-Cystine Dimethyl Ester (D-CYSdime). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in vivo application of D-Cystine Dimethyl Ester (D-CYSdime). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the dosage of D-CYSdime in your animal studies. As Senior Application Scientists, we have synthesized the available data and field-proven insights to ensure the technical accuracy and practical utility of this guide.

Frequently Asked Questions (FAQs)

1. What is D-Cystine dimethyl ester and what is its primary in vivo application?

D-Cystine dimethyl ester is a cell-permeable thiolester.[1] Its primary researched application is the potent reversal of opioid-induced respiratory depression.[1] Studies in rats have demonstrated that intravenous administration of D-CYSdime can rapidly and sustainably reverse the negative effects of morphine on key ventilatory parameters and normalize disruptions in arterial blood-gas chemistry.[1][2][3][4] A significant advantage of D-CYSdime is its ability to achieve this without compromising the pain-relieving effects of opioids like morphine.[1][2]

2. What is the proposed mechanism of action for D-Cystine dimethyl ester?

The mechanism of action for D-Cystine dimethyl ester is believed to be dependent on its ability to rapidly enter cells, including neurons.[1][3][4] By bypassing the excitatory amino acid transporter 3 (EAA3), it is thought to initiate redox-based signaling processes that counteract the respiratory depressive effects of opioids.[1] The D-isomer structure is key to its bioactivity, avoiding the metabolic pathways associated with L-isomers.[1]

3. What is a good starting dose for D-Cystine dimethyl ester in rats?

Based on published studies, a good starting point for intravenous (IV) administration of D-Cystine dimethyl ester in rats depends on whether the animal is anesthetized or freely moving.

  • In freely moving rats: A single IV dose of 500 µmol/kg has been shown to be effective in reversing morphine-induced respiratory depression.[2]

  • In anesthetized rats: Subsequent boluses of 2 x 50 µmol/kg (IV) have been shown to rapidly reverse the negative actions of morphine.[3][4]

It is important to note that the ventilatory depressant effects of morphine may be augmented under isoflurane anesthesia, potentially explaining the lower effective dose in anesthetized animals.[4]

4. How should I prepare D-Cystine dimethyl ester for in vivo administration?

For intravenous administration, D-Cystine dimethyl ester should be dissolved in sterile saline to the desired concentration. The volume of injection should be kept as low as possible, typically around 0.5% of the animal's body weight for IV administration.[5] For a 300g rat, this would be approximately 1.5 mL.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with D-Cystine dimethyl ester.

Problem 1: Sub-optimal or no reversal of opioid-induced respiratory depression.

Possible Cause 1: Insufficient Dose

The provided starting doses are based on studies with morphine. If you are using a different opioid or a different animal model, the optimal dose may vary.

Solution:

  • Perform a Dose-Range Finding Study: It is crucial to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific experimental conditions.[6] A staged or staggered approach to dosing in a small number of animals can help establish a dose-response relationship.[7]

  • Consider the Anesthetic State: As noted, the required dose may be lower in anesthetized animals.[4] Ensure your dosing strategy accounts for this.

Possible Cause 2: Formulation or Administration Issues

Improper formulation or administration can lead to a lower effective dose being delivered.

Solution:

  • Ensure Complete Dissolution: Visually inspect your preparation to ensure the D-Cystine dimethyl ester is fully dissolved in saline.

  • Verify Administration Technique: For IV administration, ensure proper placement of the catheter to confirm the full dose enters circulation.

Problem 2: Observed Adverse Effects

Possible Cause: Dose is too high.

While D-Cystine dimethyl ester is investigated for its therapeutic potential, high doses of related compounds have been shown to cause adverse effects. Parenteral administration of 400 µmol of cystine dimethylester twice a day for four days has been shown to induce an experimental form of Fanconi syndrome in rats, characterized by increased urine volume and excretion of phosphate, glucose, and amino acids.[8] Studies on D-cysteine have also shown renal injuries at high doses (2000 mg/kg/day).[9][10]

Solution:

  • Reduce the Dose: If you observe signs of toxicity such as changes in urination, weight loss, or lethargy, reduce the dose in subsequent experiments.

  • Monitor Animal Health: Closely monitor the animals for any signs of distress or adverse effects, especially during dose-escalation studies.[7]

  • Consult Toxicological Data: Refer to available toxicity data for D-cysteine and related compounds to inform your dose selection and safety monitoring.[9][10]

Experimental Protocols

Protocol 1: Preparation of D-Cystine Dimethyl Ester for Intravenous Injection
  • Calculate the Required Amount: Based on the desired dose (e.g., 500 µmol/kg) and the weight of the animal, calculate the total amount of D-Cystine dimethyl ester needed.

  • Weigh the Compound: Accurately weigh the calculated amount of D-Cystine dimethyl ester powder.

  • Dissolve in Saline: In a sterile container, dissolve the powder in a calculated volume of sterile saline to achieve the final desired concentration. Ensure the injection volume is appropriate for the animal model and route of administration (e.g., approximately 0.5% of body weight for IV in rats).[5]

  • Ensure Sterility: If not prepared under aseptic conditions, filter the final solution through a 0.22 µm sterile filter.

  • Store Appropriately: Follow the manufacturer's instructions for storage of the solution.

Protocol 2: Dose-Range Finding Study Design

This protocol provides a general framework for a dose-range finding study.

  • Select Dose Levels: Based on the literature, select a range of doses. For D-Cystine dimethyl ester, you might start with a low dose (e.g., 10 µmol/kg), a medium dose (e.g., 50 µmol/kg), and a high dose (e.g., 500 µmol/kg).

  • Animal Grouping: Assign a small number of animals (e.g., n=3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer the assigned dose of D-Cystine dimethyl ester or vehicle following the induction of opioid respiratory depression.

  • Monitor Efficacy: Continuously monitor key parameters such as respiratory rate, tidal volume, and arterial blood gases to assess the reversal of respiratory depression.

  • Monitor for Toxicity: Observe the animals for any adverse effects for at least 24 hours post-administration.

  • Data Analysis: Analyze the data to determine the dose that provides the optimal therapeutic effect with minimal to no adverse effects.

Data Presentation

Table 1: Summary of Reported Effective Doses of D-Cystine Dimethyl Ester in Rats

Animal ModelRoute of AdministrationDoseObserved EffectReference
Freely moving Sprague-Dawley ratsIntravenous (IV)500 µmol/kgReversal of morphine-induced negative effects on ventilation and arterial blood gas chemistry.[2]
Isoflurane-anesthetized Sprague-Dawley ratsIntravenous (IV)2 x 50 µmol/kgRapid reversal of the negative actions of morphine on pH, pCO2, pO2, sO2, and A-a gradient.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis prep_calc Calculate Dose & Volume prep_dissolve Dissolve D-CYSdime in Saline prep_calc->prep_dissolve prep_sterile Sterile Filtration prep_dissolve->prep_sterile admin_dcys Administer D-CYSdime (IV) prep_sterile->admin_dcys admin_opioid Induce Opioid Respiratory Depression admin_opioid->admin_dcys admin_monitor Monitor Ventilation & Blood Gases admin_dcys->admin_monitor analysis_efficacy Assess Efficacy (Reversal of Depression) admin_monitor->analysis_efficacy analysis_safety Monitor for Adverse Effects admin_monitor->analysis_safety analysis_optimize Optimize Dose for Future Studies analysis_efficacy->analysis_optimize analysis_safety->analysis_optimize

Caption: Experimental workflow for in vivo studies with D-Cystine dimethyl ester.

troubleshooting_flow start Experiment Start issue Sub-optimal Efficacy? start->issue cause_dose Dose Too Low? issue->cause_dose Yes adverse_effects Adverse Effects Observed? issue->adverse_effects No cause_formulation Formulation Issue? cause_dose->cause_formulation No solution_dose Perform Dose-Range Study cause_dose->solution_dose Yes solution_formulation Verify Dissolution & Administration cause_formulation->solution_formulation Yes end Optimized Protocol solution_dose->end solution_formulation->end cause_high_dose Dose Too High? adverse_effects->cause_high_dose Yes adverse_effects->end No solution_reduce_dose Reduce Dose & Monitor Closely cause_high_dose->solution_reduce_dose Yes solution_reduce_dose->end

Caption: Troubleshooting logic for D-Cystine dimethyl ester in vivo experiments.

References

  • Gaston, B., Baby, S. M., May, W. J., Young, A. P., Grossfield, A., Bates, J. N., Seckler, J. M., Wilson, C. G., & Lewis, S. J. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Scientific Reports, 11(1), 10038. [Link]

  • Baby, S. M., et al. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology. [Link]

  • Gaston, B., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology, 302, 103912. [Link]

  • McDonough, J. H., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. [Link]

  • Gaston, B., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology, 302, 103912. [Link]

  • Gaston, B., et al. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. IU Indianapolis ScholarWorks. [Link]

  • Gaston, B., et al. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Loma Linda University. [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech News. [Link]

  • Matsuura, M., et al. (2016). Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Fundamental Toxicological Sciences, 3(3), 119-131. [Link]

  • Asplin, J. R., et al. (2012). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Journal of Medicinal Chemistry, 55(7), 3184-3194. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Matsuura, M., et al. (2016). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 29(3), 173-184. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Ichor Bio. [Link]

  • Gaston, B., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. IU Indianapolis ScholarWorks. [Link]

  • Foreman, J. W., et al. (1984). Effect of cystine dimethylester on renal solute handling and isolated renal tubule transport in the rat: a new model of the Fanconi syndrome. The Journal of Clinical Investigation, 73(3), 679-687. [Link]

Sources

Optimization

Preventing disulfide bond reduction of D-Cystine dimethyl ester during experiments.

Welcome to the Application Scientist Support Portal. D-Cystine dimethyl ester dihydrochloride (CAS 32854-09-4) is a critical chiral building block and a vital component in peptide synthesis, drug delivery formulation, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. D-Cystine dimethyl ester dihydrochloride (CAS 32854-09-4) is a critical chiral building block and a vital component in peptide synthesis, drug delivery formulation, and redox biology[1]. While esterification enhances its solubility in organic solvents[], the central disulfide bond remains highly vulnerable to reduction and scrambling during routine experimental handling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the structural integrity of your D-Cystine dimethyl ester throughout your workflows.

Mechanistic Insight: The Causality of Disulfide Failure

To prevent disulfide reduction, we must first understand the thermodynamic and kinetic drivers of its degradation. Disulfide bonds confer roughly 60 kJ/mol of stabilization energy under physiological conditions[3]. However, in aqueous environments, they are under constant threat from thiolate anions (-S⁻) .

The pKa of a free cysteine thiol is approximately 8.3, but local microenvironments can shift this value significantly[3]. When the pH of your experimental buffer exceeds 7.0, the concentration of reactive thiolate anions increases exponentially. These anions act as potent nucleophiles, attacking the intact disulfide bond of D-Cystine dimethyl ester and initiating a rapid chain reaction of disulfide scrambling and reduction[4].

G A D-Cystine Dimethyl Ester (Intact Disulfide) E Nucleophilic Attack (Disulfide Exchange) A->E Target B Alkaline pH (>7.0) D Thiolate Anion (-S⁻) Formation B->D Lowers pKa C Endogenous Free Thiols (R-SH) C->D Deprotonation D->E Catalyzes F Disulfide Reduction & Scrambling E->F Cleavage G Acidic Buffer (pH 6.0) + EDTA G->B Prevents H Alkylation (NEM/IAA) H->C Blocks

Logical relationship of disulfide reduction mechanisms and targeted prevention strategies.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my D-Cystine dimethyl ester reducing in a standard PBS buffer (pH 7.4) even without adding DTT or TCEP? A1: Standard PBS at pH 7.4 is too alkaline for optimal disulfide stability. At this pH, any trace free thiols present in your system (from biological samples or impurities) deprotonate into reactive thiolate anions[4]. These anions catalyze disulfide scrambling. To prevent this, buffer formulations should maintain a slightly acidic pH (around 6.0–6.5) to keep thiols protonated and unreactive[5].

Q2: How do trace metals in my solvents affect disulfide stability, and how can I prevent this? A2: Trace heavy metals (such as Cu²⁺ and Fe³⁺) act as electron transfer catalysts. They facilitate the oxidation of trace thiols into reactive oxygen species and thiyl radicals, which subsequently attack and reshuffle your target disulfide bonds. Adding a chelating agent like EDTA (1–5 mM) sequesters these metal ions and halts metal-catalyzed reshuffling[5].

Q3: I need to analyze a complex cell lysate using D-Cystine dimethyl ester. How do I prevent the lysate's endogenous proteins from destroying my compound? A3: Cell lysates are rich in endogenous reducing agents (like thioredoxin) and free cysteine residues[4]. Before introducing your D-Cystine dimethyl ester, you must irreversibly "cap" these free thiols using an alkylating agent such as N-ethylmaleimide (NEM) or Iodoacetamide (IAA)[6]. This permanently neutralizes the nucleophiles.

Quantitative Data: Environmental Impact on Disulfide Integrity

To guide your experimental design, the following table summarizes the quantitative impact of various environmental conditions on the stability of disulfide bonds in aqueous media.

Buffer pHTemperature (°C)Free Thiol Presence (1 mM)Protective Strategy AppliedEstimated Half-LifePrimary Degradation Mechanism
6.0 4°CNoEDTA (1 mM)> 1,000 hrsStable (Baseline)
7.4 37°CNoNone~ 200 hrsTrace metal-catalyzed hydrolysis
7.4 37°CYesNone< 1 hrRapid thiolate-mediated scrambling
7.4 37°CYesAlkylation (15 mM NEM)> 500 hrsStabilized via thiol capping
8.5 37°CYesNone< 0.1 hrsAccelerated thiolate attack

Self-Validating Experimental Protocols

To guarantee the integrity of D-Cystine dimethyl ester, workflows must be self-validating. The following protocols include built-in verification steps to ensure the experimental environment is completely free of reactive thiols before the compound is introduced.

Workflow Step1 1. Buffer Prep (pH 6.0, 1mM EDTA) Step2 2. Thiol Capping (15mM NEM, 30min) Step1->Step2 Sample Prep Step3 3. Validation (Ellman's Reagent) Step2->Step3 Confirm Capping Step4 4. D-Cystine Ester Addition Step3->Step4 Free Thiol < LOD Error Free Thiols Detected Step3->Error Positive Error->Step2 Re-alkylate

Step-by-step workflow for preparing thiol-free environments to protect disulfide bonds.

Protocol A: Preparation of a Disulfide-Safe Reaction Buffer

Causality: Controlling pH and sequestering metals eliminates the two primary non-enzymatic drivers of disulfide reduction[5].

  • Buffer Selection: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) or Sodium Phosphate buffer. Do not use Tris buffers, as their pKa is highly temperature-dependent and can drift into alkaline ranges.

  • pH Adjustment: Adjust the pH strictly to 6.0 – 6.5 using HCl or NaOH.

  • Chelation: Add EDTA to a final concentration of 1 mM.

  • Degassing: Sonicate the buffer under a vacuum for 15 minutes to remove dissolved oxygen, which can participate in complex redox cycling.

Protocol B: Irreversible Alkylation of Competing Thiols (Thiol Capping)

Causality: If your experiment involves biological matrices, endogenous free thiols must be covalently blocked to prevent them from attacking the D-Cystine dimethyl ester[4]. NEM is preferred over IAA for slightly acidic conditions as it reacts rapidly via Michael addition without requiring an alkaline pH[6].

  • Reagent Preparation: Prepare a fresh 500 mM stock of N-ethylmaleimide (NEM) in anhydrous DMSO or ethanol. NEM degrades in water, so stocks must be made immediately before use.

  • Alkylation: Add the NEM stock to your biological sample/matrix to achieve a final concentration of 15 mM.

  • Incubation: Incubate the mixture at room temperature for 30–45 minutes in the dark (to prevent UV-induced radical formation).

  • Self-Validation Step (Critical): Before adding the D-Cystine dimethyl ester, take a 10 µL aliquot of the mixture and test it with Ellman’s Reagent (DTNB).

    • Logic: DTNB reacts with free thiols to produce a yellow color (absorbance at 412 nm). If the solution turns yellow, free thiols are still present. You must add an additional 5 mM NEM and re-incubate. If the solution remains clear, the environment is validated as "thiol-free."

  • Compound Introduction: Safely introduce your D-Cystine dimethyl ester into the validated matrix.

References

  • Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Available at: [Link]

  • National Institutes of Health (PMC). Heterogeneity in Disulfide Bond Reduction in IgG1 Antibodies Is Governed by Solvent Accessibility of the Cysteines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of D-Cystine dimethyl ester vs D-cysteine ethyl ester.

As a Senior Application Scientist in pharmacokinetics and drug delivery, I have designed this technical guide to provide a rigorous, objective comparison between two highly specialized chiral prodrugs: D-Cystine dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmacokinetics and drug delivery, I have designed this technical guide to provide a rigorous, objective comparison between two highly specialized chiral prodrugs: D-Cystine dimethyl ester (D-CYSdime) and D-cysteine ethyl ester (D-CYSee) .

The primary clinical challenge these compounds address is Opioid-Induced Respiratory Depression (OIRD)—the leading cause of fatal opioid overdoses. Traditional reversal agents like naloxone strip away both respiratory depression and the necessary analgesia. However, recent breakthroughs in thiol-based redox modulation have demonstrated that cell-penetrant D-thiol esters can rescue ventilatory drive while preserving antinociception.

This guide explores the causality behind their biochemical design, compares their pharmacokinetic efficacies, and outlines self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Overcoming Opioid-Induced Redox Imbalance

To understand why these specific esters were engineered, we must first look at the cellular pathophysiology of OIRD. Opioids (such as morphine and fentanyl) inhibit the excitatory amino acid transporter type 3 (EAAT3), which is responsible for importing cysteine into neurons and chemoreceptors. This blockade depletes intracellular glutathione, causing a severe redox imbalance that alters global DNA methylation and suppresses respiratory drive [1].

Administering native cysteine or cystine is therapeutically ineffective because these highly polar amino acids cannot passively diffuse across the blood-brain barrier or cellular membranes.

The Design Rationale:

  • Esterification (Increasing Lipophilicity): By masking the polar carboxyl groups with methyl or ethyl esters, the molecules become highly lipophilic, allowing rapid passive diffusion into target cells[1].

  • D-Isomer Selection (Metabolic Orthogonality): L-cysteine derivatives are rapidly consumed by native metabolic pathways and incorporated into host proteins (a metabolic sink). Utilizing the D-isomer ensures the molecule is metabolically orthogonal—it resists premature enzymatic degradation, ensuring the entire delivered dose is dedicated to restoring the intracellular free-thiol pool[2].

  • Oxidized vs. Reduced States: This is where D-Cystine dimethyl ester and D-cysteine ethyl ester diverge. D-CYSee is a reduced monothiol, ready for immediate action upon de-esterification. D-Cystine diME is an oxidized disulfide dimer; it requires intracellular reduction to break the disulfide bond, effectively acting as a slow-release prodrug [3].

Pathway Visualization

G cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Neurons / Chemoreceptors) Opioid Opioids (e.g., Morphine) EAAT3 EAAT3 Transporter (Blocked by Opioids) Opioid->EAAT3 Inhibits Cys Uptake D_Cystine_diME_ext D-Cystine dimethyl ester (Oxidized Dimer) D_Cystine_diME_int Intracellular D-Cystine diME D_Cystine_diME_ext->D_Cystine_diME_int Membrane Diffusion D_CYSee_ext D-Cysteine ethyl ester (Reduced Monomer) D_CYSee_int Intracellular D-CYSee D_CYSee_ext->D_CYSee_int Membrane Diffusion Reduction Slow Reduction & De-esterification D_Cystine_diME_int->Reduction Deesterification Rapid De-esterification D_CYSee_int->Deesterification D_Cys_pool Active D-Cysteine Pool (Restores Redox Status) Reduction->D_Cys_pool Sustained Release Deesterification->D_Cys_pool Rapid Release OIRD_Reversal Reversal of OIRD (Maintains Analgesia) D_Cys_pool->OIRD_Reversal Epigenetic/Redox Modulation

Fig 1. Cellular uptake and redox mechanisms of D-Cystine diME and D-CYSee in reversing OIRD.

Comparative Efficacy & Pharmacokinetics

While both compounds successfully reverse the deleterious effects of morphine on arterial blood gas chemistry and the Alveolar-arterial (A-a) gradient [4], their pharmacokinetic profiles dictate different clinical applications.

D-CYSee acts almost instantaneously but is cleared relatively quickly. Conversely, D-Cystine diME provides the most sustained effect. Because it is a disulfide, it is highly stable in oxygen-rich blood plasma. Once it crosses into the reducing environment of the cytosol, it is slowly cleaved into two active D-cysteine molecules, providing a prolonged therapeutic window [3].

Table 1: Pharmacokinetic and Efficacy Comparison

Pharmacological PropertyD-Cystine Dimethyl Ester (D-CYSdime)D-Cysteine Ethyl Ester (D-CYSee)
Chemical State Oxidized Disulfide DimerReduced Monothiol Monomer
Esterification Type Dimethyl esterEthyl ester
Onset of Action Gradual (Requires intracellular reduction)Immediate (Direct de-esterification)
Duration of Efficacy Sustained (Acts as a slow-release prodrug)Short-to-Medium
Plasma Stability High (Resistant to premature oxidation)Moderate (Susceptible to extracellular oxidation)
Primary Application Long-term prophylaxis of OIRD / DependenceAcute, rapid reversal of OIRD

Self-Validating Experimental Protocols

To accurately compare these two compounds, researchers must employ self-validating experimental systems. A self-validating protocol utilizes internal controls, physiological baselines, and targeted pharmacological knock-downs to ensure that the observed data is an undeniable result of the experimental variable, rather than an artifact.

Protocol 1: Unrestrained Whole-Body Plethysmography (Ventilatory Drive)

This protocol measures real-time changes in minute ventilation (MV) and tidal volume (TV) without the confounding respiratory depression caused by anesthesia.

  • Step 1: Baseline Acclimation & Recording. Place freely moving rats in a plethysmography chamber. Record baseline ventilatory parameters for 30 minutes.

    • Validation Checkpoint: Establishing a stable baseline serves as an internal control, proving the subject is not hyperventilating due to handling stress.

  • Step 2: Opioid Challenge. Administer Morphine (10 mg/kg, IV). Monitor for 15 minutes.

    • Validation Checkpoint: A recorded >40% drop in MV and TV confirms the successful induction of the OIRD model. If depression does not occur, the subject is excluded.

  • Step 3: Thiol Ester Administration. Inject subjects with either Vehicle (Saline), D-Cystine diME (500 μmol/kg, IV), or D-CYSee (500 μmol/kg, IV).

    • Validation Checkpoint: The Vehicle group must show sustained respiratory depression for the duration of the study. This proves that any recovery in the test groups is strictly due to the ester efficacy, not natural opioid metabolism.

  • Step 4: Analgesia Verification (Tail-Flick Assay). Post-recovery, apply a thermal stimulus to the subject's tail.

    • Validation Checkpoint: The latency to flick the tail must remain elevated compared to pre-morphine baselines. This proves that the thiol esters reverse respiratory depression without acting as competitive opioid receptor antagonists (unlike naloxone).

Protocol 2: Arterial Blood Gas (ABG) & A-a Gradient Analysis

This protocol quantifies the actual gas exchange efficiency at the alveolar-capillary membrane.

  • Step 1: Arterial Catheterization & Baseline Draw. Surgically implant a femoral artery catheter. Draw 100 μL of arterial blood.

    • Validation Checkpoint: Pre-drug ABG analysis must show normal physiological pH (7.35-7.45) and pO2, ensuring the surgical intervention did not compromise baseline pulmonary function.

  • Step 2: Morphine Administration & Peak Depression Draw. Administer Morphine (10 mg/kg, IV). Draw blood at T+15 minutes.

    • Validation Checkpoint: Elevated pCO2 (hypercapnia) and an increased A-a gradient confirm a severe ventilation-perfusion mismatch.

  • Step 3: Ester Reversal & Serial Draws. Administer the target thiol ester. Draw blood at T+30, T+45, and T+60 minutes.

    • Validation Checkpoint: Serial tracking differentiates the pharmacokinetic profiles. D-CYSee will show a rapid normalization of pH and pO2 by T+30 but may begin to wane by T+60. D-Cystine diME will show a steady, sustained normalization through T+60, validating its mechanism as a slow-release prodrug.

Conclusion

For drug development professionals targeting opioid safety, the choice between D-Cystine dimethyl ester and D-cysteine ethyl ester depends on the desired clinical pharmacokinetic profile. D-CYSee is optimal for acute, rapid intervention due to its immediate availability as a reduced monomer. However, D-Cystine diME represents a superior candidate for sustained prophylaxis; its oxidized dimer structure grants it exceptional plasma stability and a prolonged intracellular half-life, ensuring lasting protection against opioid-induced respiratory depression without sacrificing analgesia.

References

  • Title: D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats Source: Frontiers in Pharmacology URL
  • Title: US12083089B2 - Compositions and methods for stimulating ventilatory and/or respiratory drive Source: Google Patents URL
  • Title: d-Cystine di(m)
  • Title: D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats Source: Respiratory Physiology & Neurobiology URL
Comparative

Stereospecificity in Thiol Esters: A Comparative Guide to D-Cystine vs. L-Cystine Dimethyl Ester

As a Senior Application Scientist, one of the most critical principles I emphasize in drug development and cellular modeling is that stereochemistry dictates biological fate . While modifying a molecule with ester groups...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical principles I emphasize in drug development and cellular modeling is that stereochemistry dictates biological fate . While modifying a molecule with ester groups can universally enhance its lipophilicity and membrane permeability, the chiral center of the backbone determines how the cell's enzymatic machinery interacts with it.

This guide provides an objective, data-driven comparison of L-Cystine dimethyl ester (L-CDME) and D-Cystine dimethyl ester (D-CDME) , detailing the causality behind their divergent experimental applications, cellular toxicities, and therapeutic potentials.

The Causality of Stereospecificity: Mechanisms of Action

To understand why these two isomers behave differently, we must examine the intersection of synthetic chemistry and cellular biology. Both L-CDME and D-CDME are synthesized by replacing the two carboxyl groups of cystine with esterified methyl groups 1. This modification neutralizes the molecule's charge, making it highly lipophilic and allowing it to rapidly diffuse across both the plasma membrane and intracellular organelle membranes.

However, once inside the cell, their paths diverge entirely based on stereoselective enzymatic recognition:

  • L-CDME (The Trap): Because it possesses the biologically native L-configuration, L-CDME is rapidly recognized by ubiquitous intracellular and lysosomal esterases. Once inside the acidic lysosome, these esterases cleave the methyl groups, reverting the molecule to native L-cystine. L-cystine is hydrophilic and cannot diffuse out of the lysosome; it relies entirely on a specific transporter called cystinosin . When dosed experimentally, L-CDME overwhelms cystinosin, leading to massive intralysosomal cystine accumulation and crystallization. This perfectly mimics the pathophysiology of the genetic disorder cystinosis 1.

  • D-CDME (The Evader): D-CDME possesses a non-native D-chiral center. Mammalian esterases are highly stereoselective and inefficiently hydrolyze D-amino acid esters. Consequently, D-CDME evades rapid lysosomal trapping 2. It remains available in the cytosol as a cell-permeant disulfide, acting as a potent redox modulator. Recent breakthrough studies demonstrate that D-CDME rapidly reverses morphine-induced respiratory depression (OIRD) without diminishing the analgesic properties of the opioid, largely by bypassing standard L-amino acid transporters (like EAAT3) to restore intracellular glutathione (GSH) balance and prevent epigenetic alterations 2 [[3]]().

MechanisticPathway L_CDME L-Cystine Dimethyl Ester (L-CDME) CellMembrane Plasma Membrane Diffusion (Lipophilic Esters) L_CDME->CellMembrane D_CDME D-Cystine Dimethyl Ester (D-CDME) D_CDME->CellMembrane Lysosome Lysosomal Compartment CellMembrane->Lysosome L-Isomer Cytosol Cytosolic Circulation CellMembrane->Cytosol D-Isomer Esterase Rapid Cleavage by Stereospecific Esterases Lysosome->Esterase NoEsterase Evasion of Stereospecific Cleavage Cytosol->NoEsterase Trapped L-Cystine Trapped (Cystinosis Model) Esterase->Trapped Redox Redox Modulation & OIRD Reversal NoEsterase->Redox

Caption: Stereospecific intracellular routing and metabolic fate of L-CDME versus D-CDME.

Comparative Performance & Toxicity Profiles

When designing an assay or therapeutic strategy, selecting the correct isomer is paramount. The table below summarizes the quantitative and qualitative differences between the two compounds based on current pharmacological data.

FeatureL-Cystine Dimethyl Ester (L-CDME)D-Cystine Dimethyl Ester (D-CDME)
Stereochemistry L-isomer (Biologically native backbone)D-isomer (Non-native backbone)
Esterase Susceptibility High (Rapidly cleaved in lysosomes)Low (Evades stereospecific cleavage)
Intracellular Fate Lysosomal trapping as insoluble L-cystineCytosolic redox modulation and signaling
Primary Application In vitro cystinosis modeling; Cystinuria crystal inhibition research 1Reversal of Opioid-Induced Respiratory Depression (OIRD) 4
Cellular Toxicity High (>0.5 mM induces lysosomal swelling/apoptosis)Low (Maintains cellular GSH/GSSG balance without organelle rupture)
Transporter Dependency Relies on cystinosin for lysosomal effluxBypasses EAAT3 transporter for cellular entry/efficacy 3

Validated Experimental Protocols

A robust experimental protocol must be a self-validating system . If we claim a compound accumulates in the lysosome, we must isolate the lysosome to prove it. Below are two standardized workflows designed to leverage the unique properties of each isomer.

Workflow Step1 1. Cell Culture (HK-2 / SH-SY5Y) Step2 2. Isomer Incubation (L-CDME vs D-CDME) Step1->Step2 Step3 3. Subcellular Fractionation Step2->Step3 Step4 4. HPLC / MS Quantification Step3->Step4 Step5 5. Data Analysis (GSH/GSSG & Cystine) Step4->Step5

Caption: Standardized experimental workflow for quantifying stereospecific subcellular accumulation.

Protocol A: Quantification of Stereospecific Lysosomal Accumulation (L-CDME)

Objective: To validate the differential lysosomal trapping of L-CDME versus D-CDME in human proximal tubular cells (modeling cystinosis). Self-Validating Mechanism: By isolating the lysosomal fraction prior to HPLC quantification, we eliminate cytosolic background, proving that accumulation is organelle-specific rather than a general intracellular artifact.

  • Cell Culture & Dosing: Culture HK-2 (human kidney) cells to 80% confluence in DMEM/F12. Treat parallel cohorts with 1.0 mM L-CDME, 1.0 mM D-CDME, or vehicle (DMSO) for 24 hours.

  • Subcellular Fractionation: Harvest cells via scraping and perform Dounce homogenization (20-30 strokes). Isolate the lysosomal fraction using a density gradient ultracentrifugation kit (e.g., OptiPrep).

    • Control Check: Run a Western blot on a fraction aliquot for LAMP-1 (lysosomal marker) and GAPDH (cytosolic marker) to confirm fraction purity.

  • Organelle Lysis & Derivatization: Lyse the isolated lysosomes using 0.1% Triton X-100. Derivatize the released amino acids using o-phthalaldehyde (OPA) for fluorescent detection.

  • HPLC Quantification: Analyze the derivatized samples via reverse-phase HPLC.

    • Expected Outcome: L-CDME cohorts will show a >10-fold increase in intralysosomal cystine compared to D-CDME cohorts, confirming stereospecific esterase cleavage.

Protocol B: Evaluation of Cytosolic Redox Buffering in OIRD Models (D-CDME)

Objective: To measure the efficacy of D-CDME in restoring the intracellular GSH/GSSG ratio following opioid-induced oxidative stress.

  • Induction of Oxidative Stress: Differentiate SH-SY5Y neuroblastoma cells. Treat with 10 µM morphine sulfate for 48 hours to induce EAAT3 transporter downregulation and subsequent glutathione (GSH) depletion.

  • Isomer Rescue: Introduce 0.5 mM D-CDME (or L-CDME as a comparative control) to the culture media for the final 12 hours of opioid exposure.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS and lyse in 5% 5-sulfosalicylic acid (SSA). Causality Note: SSA is critical here as it deproteinizes the sample and prevents artifactual oxidation of GSH during handling.

  • Luminescence Assay: Centrifuge the lysates (10,000 x g for 10 min) and use a GSH/GSSG-Glo™ assay kit to quantify the ratio of reduced to oxidized glutathione.

    • Expected Outcome: D-CDME will significantly restore the GSH/GSSG ratio by bypassing the inhibited EAAT3 transporter, whereas L-CDME will fail to rescue the cells and may exacerbate cellular stress due to lysosomal toxicity.

References

  • Update on cystinuria - PMC - NIH. Source: nih.gov. 1[1]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC. Source: nih.gov. 2[2]

  • D-Cystine Dimethyl Ester | Research Chemical - Benchchem. Source: benchchem.com. 4[4]

  • The epigenetic signatures of opioid addiction and physical dependence are prevented by D-cysteine ethyl ester and betaine - ResearchGate. Source: researchgate.net. 3[3]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for D-Cystine Dimethyl Ester Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of D-Cystine dimethyl ester is paramount for ensuring product quality, stability, and efficacy. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of D-Cystine dimethyl ester is paramount for ensuring product quality, stability, and efficacy. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques. The content herein is structured to offer not just procedural steps, but a comprehensive understanding of the scientific rationale behind the validation process, grounded in authoritative guidelines.

Introduction to D-Cystine Dimethyl Ester and the Imperative of Method Validation

D-Cystine dimethyl ester is a derivative of the amino acid D-cystine, often explored in pharmaceutical research for its potential therapeutic applications. The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2] This process is a regulatory requirement by bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6] A validated method provides assurance of the reliability of analytical data, which is fundamental to quality control and regulatory submissions.[7][8]

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of non-volatile compounds like amino acid derivatives.[9] We will then compare its performance characteristics with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Workhorse: A Validated HPLC Method for D-Cystine Dimethyl Ester

The following section outlines a robust RP-HPLC method for the quantification of D-Cystine dimethyl ester and details the validation of this method in accordance with ICH Q2(R2) guidelines.[2][3][5][6]

Proposed HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Sulfuric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 200 nm

This method is based on established procedures for the analysis of cysteine and cystine.[10]

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the key stages involved.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Detailed Validation Protocols and Performance Data

The following sections provide step-by-step methodologies for each validation parameter, accompanied by illustrative data.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of D-Cystine dimethyl ester standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked placebo solution containing D-Cystine dimethyl ester.

  • Subject the D-Cystine dimethyl ester standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Assess the chromatograms for any interfering peaks at the retention time of D-Cystine dimethyl ester in the placebo and stressed samples. The peak for D-Cystine dimethyl ester in the spiked placebo should be pure and well-resolved from any other peaks.

Illustrative Data:

SampleRetention Time of D-Cystine Dimethyl Ester (min)Peak PurityResolution from Nearest Peak
Standard5.2> 0.999N/A
PlaceboNo peak at 5.2 minN/AN/A
Spiked Placebo5.2> 0.999> 2.0
Acid Stressed5.2> 0.999> 2.0
Base Stressed5.2> 0.999> 2.0
Oxidative Stressed5.2> 0.999> 2.0

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of D-Cystine dimethyl ester.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
5045100
7567450
10090200
125112800
150135150
  • Linearity:

    • Regression Equation: y = 901x + 100

    • Correlation Coefficient (r²): 0.9998

  • Range: 50 - 150 µg/mL

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare placebo samples spiked with D-Cystine dimethyl ester at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Illustrative Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.499.5%

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Protocol:

  • Repeatability: Prepare and analyze six independent samples of D-Cystine dimethyl ester at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Illustrative Data:

Precision TypeParameter%RSD
RepeatabilityAssay (n=6)0.8%
Intermediate PrecisionDay 1 vs. Day 21.2%
Analyst 1 vs. Analyst 21.3%
Instrument 1 vs. Instrument 21.5%

Objective: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ).

Protocol:

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, use the signal-to-noise ratio method (LOD ≈ 3:1; LOQ ≈ 10:1).

  • Confirm the LOQ by analyzing a number of samples at this concentration and demonstrating acceptable precision and accuracy.

Illustrative Data:

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL
Precision at LOQ (%RSD)< 10%

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations in the HPLC method parameters, one at a time.

  • Analyze a standard solution of D-Cystine dimethyl ester under each varied condition.

  • Assess the effect on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Illustrative Data:

Parameter VariedVariationEffect on System Suitability
Flow Rate± 0.1 mL/minAcceptable
Column Temperature± 2 °CAcceptable
Mobile Phase Composition± 2% AcetonitrileAcceptable

Comparative Analysis of Analytical Methods

While HPLC is a robust and widely accepted technique, other methods offer different advantages and disadvantages for the analysis of D-Cystine dimethyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For non-volatile compounds like D-Cystine dimethyl ester, derivatization is necessary to increase volatility.[3][4] This typically involves a two-step process of esterification followed by acylation.[7]

  • Advantages: High chromatographic resolution, high sensitivity, and structural information from mass spectra.

  • Disadvantages: Requires derivatization which can be time-consuming and introduce variability, not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique can often analyze compounds with minimal sample preparation and without the need for derivatization.

  • Advantages: High sensitivity and selectivity, suitable for complex matrices, provides structural information.

  • Disadvantages: Higher equipment cost and complexity compared to HPLC-UV.

The following diagram provides a comparative overview of these analytical techniques.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC Robust & Widely Available Good Precision & Accuracy Lower Cost GCMS High Resolution & Sensitivity Requires Derivatization For Volatile Compounds LCMSMS Highest Sensitivity & Selectivity Minimal Sample Prep Higher Cost & Complexity D_Cystine D-Cystine Dimethyl Ester Analysis D_Cystine->HPLC D_Cystine->GCMS D_Cystine->LCMSMS

Caption: Comparison of Analytical Methods.

Conclusion

The choice of an analytical method for D-Cystine dimethyl ester depends on the specific requirements of the analysis. The validated HPLC-UV method presented in this guide offers a robust, reliable, and cost-effective solution for routine quality control and quantification. For applications requiring higher sensitivity or for the analysis of complex biological matrices, LC-MS/MS may be the preferred technique. GC-MS provides a viable alternative, provided that a reproducible derivatization procedure is established. Ultimately, a thorough understanding of the principles of method validation is essential for ensuring the integrity and reliability of any analytical data generated.

References

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2026). Best practices for cysteine analysis. Retrieved from [Link]

  • PMC. (n.d.). Best practices for cysteine analysis. Retrieved from [Link]

  • Science Exploration Press. (2025). Best practices for cysteine analysis. Retrieved from [Link]

  • LCGC International. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • BioInsights Publishing. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN105424857A - High performance liquid chromatography analysis method for dimethyl cysteamine hydrochloride.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: D-Cystine Dimethyl Ester vs. N-Acetylcysteine in Mitigating Oxidative Stress

Executive Summary Oxidative stress is a fundamental driver of pathology in neurodegeneration, ischemia-reperfusion injury, and drug-induced toxicities. For decades, N-acetylcysteine (NAC) has served as the gold standard...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxidative stress is a fundamental driver of pathology in neurodegeneration, ischemia-reperfusion injury, and drug-induced toxicities. For decades, N-acetylcysteine (NAC) has served as the gold standard for replenishing intracellular thiols. However, recent pharmacological advancements have exposed the limitations of NAC—namely, poor membrane permeability and the risk of inducing reductive stress.

Enter D-Cystine dimethyl ester (D-Cys-diME) , a highly lipophilic, stereospecific prodrug that bypasses traditional glutathione pathways to leverage the potent hydrogen sulfide (H₂S) signaling axis. Designed for drug development professionals and application scientists, this guide provides a rigorous mechanistic and experimental comparison to help researchers optimize antioxidant interventions in complex cellular and in vivo models.

Mechanistic Divergence: Direct Scavenging vs. Enzymatic H₂S Generation

The N-Acetylcysteine (NAC) Paradigm: Glutathione Biosynthesis

NAC mitigates oxidative stress primarily by acting as a precursor to L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis. While highly effective in acute scenarios like acetaminophen toxicity, NAC's hydrophilicity restricts its cellular uptake, often requiring millimolar concentrations to achieve efficacy. Furthermore, high doses of NAC can paradoxically induce mitochondrial reductive stress and hydrogen peroxide production in certain microenvironments, such as glioblastoma cells, by disrupting the delicate electron transport chain balance 1[1]. Clinical data also show that while NAC decreases general oxidative markers, its efficacy in resolving complex metabolic dysfunctions (e.g., improving β-cell function in Type 2 Diabetes) remains limited2[2].

The D-Cys-diME Paradigm: The H₂S Axis

D-Cystine dimethyl ester represents a structural and metabolic leap. The esterification of the carboxyl groups neutralizes the molecule's charge at physiological pH, drastically enhancing cell membrane permeability 3[3]. In cell culture, managing the redox potential of the medium is critical to prevent apoptosis 4[4]; D-Cys-diME offers targeted intracellular redox modulation without broadly disrupting the extracellular environment.

Once intracellular, esterases cleave the methyl groups, and the disulfide bond is reduced to yield free D-cysteine. Because mammalian cells do not incorporate D-amino acids into proteins, D-cysteine accumulates and is specifically metabolized by D-amino acid oxidase (DAO) into 3-mercaptopyruvate (3MP). Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) converts 3MP into hydrogen sulfide (H₂S)5[5]. This localized H₂S production provides robust mitochondrial protection and has been shown to uniquely reverse opioid-induced respiratory depression without compromising analgesia—a feat NAC fails to achieve6[6].

Pathways cluster_NAC N-Acetylcysteine (NAC) Axis cluster_DCys D-Cystine Dimethyl Ester Axis NAC N-Acetylcysteine LCys L-Cysteine NAC->LCys Deacetylation GSH Glutathione (GSH) LCys->GSH Biosynthesis ROS1 Direct ROS Scavenging (Risk: Reductive Stress) GSH->ROS1 Redox Cycling DCysME D-Cystine Dimethyl Ester DCys D-Cysteine DCysME->DCys Esterase / Reduction Mercapto 3-Mercaptopyruvate DCys->Mercapto D-Amino Acid Oxidase H2S Hydrogen Sulfide (H2S) Mercapto->H2S 3MST Enzyme ROS2 Mitochondrial Protection (No Protein Incorporation) H2S->ROS2 Antioxidant Signaling

Figure 1: Metabolic divergence: NAC drives GSH synthesis, while D-Cys-diME fuels H2S antioxidant signaling.

Quantitative Performance Comparison

ParameterN-Acetylcysteine (NAC)D-Cystine Dimethyl Ester (D-Cys-diME)
Cell Permeability Low to Moderate (Requires active transporters)Extremely High (Lipophilic esterification)
Primary Effector Molecule Glutathione (GSH)Hydrogen Sulfide (H₂S)
Metabolic Fate Incorporated into proteins / GSH synthesisExcluded from protein synthesis; converted to 3MP
Reductive Stress Risk High in specific cancers (e.g., Glioblastoma)Low (H₂S acts as a localized signaling modulator)
Opioid-Induced Respiratory Depression Minimal to no efficacyPotent reversal without loss of analgesia

Self-Validating Experimental Protocols

To objectively assess these compounds, experimental designs must move beyond simple viability assays. The following protocols are engineered as self-validating systems —incorporating internal mechanistic controls to prove how the compound is working, not just that it works.

Protocol 1: Real-Time Intracellular ROS Mitigation and Pathway Validation

Objective : Compare the ROS-scavenging kinetics of NAC vs. D-Cys-diME and validate the DAO-dependent mechanism of the latter. Causality & Self-Validation : Relying solely on a ROS-sensitive dye (e.g., CellROX) is prone to false positives, as dead cells exhibit altered fluorescence. By co-staining with a live/dead viability dye, we ensure that a reduction in ROS signal correlates with true cytoprotection. Furthermore, the inclusion of a D-amino acid oxidase (DAO) inhibitor (e.g., CBIO) acts as an internal mechanistic control. If D-Cys-diME's efficacy is abolished by CBIO, the system self-validates that protection is specifically mediated by the H₂S pathway, ruling out non-specific thiol interactions.

Step-by-Step Methodology :

  • Cell Seeding & Starvation : Seed human proximal tubular epithelial cells at 1×105 cells/well in a 6-well plate. Starve in serum-free media for 12 hours to establish a baseline redox state and synchronize the cell cycle.

  • Mechanistic Pre-treatment : Divide into four cohorts: Vehicle, NAC (1 mM), D-Cys-diME (1 mM), and D-Cys-diME + CBIO (100 µM). Causality: CBIO specifically inhibits DAO. This step isolates the H₂S generation pathway from direct disulfide reduction. Incubate for 2 hours.

  • Oxidative Stress Induction : Challenge cells with 50 µM Menadione for 1 hour. Causality: Menadione induces intracellular superoxide generation through redox cycling, providing a robust, titratable oxidative insult.

  • Multiplex Staining : Wash cells with PBS and incubate with 5 µM CellROX Green (ROS indicator) and 1 µg/mL DAPI (viability indicator) for 30 minutes at 37°C.

  • Flow Cytometry & Analysis : Acquire data using a flow cytometer. Gate out DAPI-positive (dead) cells. Quantify the median fluorescence intensity (MFI) of CellROX Green strictly within the viable population.

Workflow Step1 1. Cell Seeding & Starvation Step2 2. Pre-treatment (+/- DAO Inhibitor) Step1->Step2 Step3 3. Stress Induction (Menadione) Step2->Step3 Step4 4. Multiplex Stain (ROS + Viability) Step3->Step4 Step5 5. Flow Cytometry (Self-Validation) Step4->Step5

Figure 2: Self-validating workflow for assessing DAO-dependent ROS mitigation by D-Cys-diME.

Protocol 2: Quantification of Intracellular H₂S Production

Objective : To directly measure the primary effector molecule (H₂S) generated by D-Cys-diME. Causality & Self-Validation : To prove that D-Cys-diME acts as a prodrug for H₂S, we utilize the fluorescent probe SF7-AM. A parallel arm treated with L-Cystine dimethyl ester serves as a stereospecific negative control, validating that H₂S production is unique to the D-isomer's interaction with DAO.

Step-by-Step Methodology :

  • Probe Loading : Load cells with 5 µM SF7-AM for 30 minutes. Wash thoroughly. Causality: SF7-AM is highly specific to H₂S and does not cross-react with other reactive sulfur species or free thiols.

  • Compound Administration : Treat cells with 1 mM D-Cys-diME, 1 mM L-Cystine dimethyl ester, or Vehicle.

  • Kinetic Measurement : Measure fluorescence (Ex/Em = 495/520 nm) every 10 minutes for 2 hours using a microplate reader.

  • Validation : The L-isomer arm must show baseline fluorescence, confirming that ester cleavage alone does not yield H₂S, thereby validating the stereospecific DAO/3MST metabolic route.

Conclusion

While N-acetylcysteine remains a valuable tool for generalized glutathione depletion, its utility is bottlenecked by poor permeability and the risk of reductive stress. D-Cystine dimethyl ester represents a targeted, highly penetrant alternative. By exploiting the stereospecific DAO/3MST pathway, D-Cys-diME provides localized, H₂S-mediated mitochondrial protection, making it a superior candidate for advanced pharmacological models, particularly in opioid research and ischemia-reperfusion injury.

References

  • D-Cystine Dimethyl Ester | Research Chemical - Benchchem. 3

  • d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception - PMC. 6

  • Cysteine induces mitochondrial reductive stress in glioblastoma through hydrogen peroxide production - PNAS. 1

  • Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - ResearchGate.5

  • Managing DL-Cystine's Impact on Culture Media Redox Potential - Benchchem. 4

  • The Antioxidant N-Acetylcysteine Does Not Improve Glucose Tolerance or β-Cell Function in Type 2 Diabetes - PMC. 2

Sources

Validation

An In Vivo Comparative Analysis of D-Cystine Dimethyl Ester and its Diethyl Ester Analog in the Reversal of Opioid-Induced Respiratory Depression

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed in vivo comparison of D-Cystine dimethyl ester (D-Cystine diME) and its diethyl ester analog (D-Cystine diEE). The primary fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of D-Cystine dimethyl ester (D-Cystine diME) and its diethyl ester analog (D-Cystine diEE). The primary focus of this analysis is their efficacy in reversing opioid-induced respiratory depression (OIRD), a significant and potentially lethal side effect of opioid analgesics. This document synthesizes findings from preclinical studies, outlines relevant experimental methodologies, and offers insights into the potential pharmacological nuances between these two promising compounds.

Introduction: The Challenge of Opioid-Induced Respiratory Depression and the Potential of D-Cystine Esters

Opioid analgesics are mainstays in pain management, yet their use is shadowed by the risk of respiratory depression, which can lead to respiratory failure and death. The development of agents that can counteract OIRD without compromising the analgesic effects of opioids is a critical unmet need in clinical practice.[1][2] D-Cystine dimethyl ester and D-Cystine diethyl ester have emerged as cell-permeant thiolesters with the potential to address this challenge.[3] These compounds have been shown to reverse the negative effects of opioids on breathing in animal models, seemingly without diminishing their pain-relieving properties.[4][5] This guide delves into the available in vivo data to offer a comparative perspective on their performance.

Comparative Efficacy in Reversing Morphine-Induced Respiratory Depression

In vivo studies, primarily conducted in Sprague-Dawley rats, have demonstrated that both D-Cystine diME and D-Cystine diEE are effective in reversing the deleterious effects of morphine on ventilation and arterial blood gas chemistry.[3][6] Morphine administration in these models leads to a significant depression of key respiratory parameters and a dangerous shift in blood gas levels, mimicking the clinical scenario of OIRD.[2]

Key Efficacy Parameters:

  • Ventilatory Parameters: Both esters have been shown to elicit an immediate and sustained reversal of morphine-induced depression of tidal volume, minute ventilation, peak inspiratory flow, and inspiratory drive.[3]

  • Arterial Blood Gas (ABG) Chemistry: Intravenous administration of either D-Cystine diME or D-Cystine diEE rapidly normalizes morphine-induced decreases in arterial blood pH, pO2, and sO2, while also correcting the associated increases in pCO2.[5][6]

Table 1: Summary of In Vivo Efficacy in a Rat Model of Morphine-Induced Respiratory Depression

ParameterEffect of Morphine (10 mg/kg, IV)Effect of D-Cystine Dimethyl Ester (500 μmol/kg, IV)Effect of D-Cystine Diethyl Ester (500 μmol/kg, IV)
Tidal Volume DecreasedReversal to baselineReversal to baseline
Minute Ventilation DecreasedReversal to baselineReversal to baseline
Arterial pCO2 IncreasedNormalizationNormalization
Arterial pO2 DecreasedNormalizationNormalization
Arterial pH DecreasedNormalizationNormalization
Antinociception Maintained/AugmentedMaintained/AugmentedMaintained/Augmented

Note: Data synthesized from multiple sources.[3][5]

Mechanistic Insights: A Differential Modulation of Signaling Pathways

A compelling aspect of these D-cystine thiolesters is their ability to selectively reverse respiratory depression without compromising morphine's analgesic effects.[3][7] This suggests a differential modulation of the intracellular signaling cascades that mediate these distinct opioid-induced responses.[3] The proposed mechanism involves the rapid entry of these cell-permeable esters into cells, including neurons, where they can participate in redox-based signaling processes that counteract the respiratory depressive effects of opioids.[7]

Opioids Opioids (e.g., Morphine) MOR_CNS μ-Opioid Receptors (CNS Respiratory Centers) Opioids->MOR_CNS MOR_Analgesia μ-Opioid Receptors (Pain Pathways) Opioids->MOR_Analgesia Resp_Depression Respiratory Depression MOR_CNS->Resp_Depression Analgesia Analgesia MOR_Analgesia->Analgesia DCystine_Esters D-Cystine Dimethyl/Diethyl Ester Cellular_Signaling Intracellular Redox-Based Signaling Pathways DCystine_Esters->Cellular_Signaling Cell Permeation Cellular_Signaling->MOR_CNS Modulates

Caption: Proposed mechanism of D-Cystine esters in OIRD.

Pharmacokinetic and Toxicological Considerations: An Inferred Comparison

Direct comparative pharmacokinetic and toxicology data for D-Cystine diME and D-Cystine diEE are limited. However, general principles of ester hydrolysis and the behavior of homologous esters can provide some insights.

Esters are susceptible to in vivo hydrolysis by esterases, which are abundant in plasma and various tissues.[8][9] The rate of hydrolysis can be influenced by the nature of the alcohol moiety. Generally, ethyl esters tend to be more stable towards hydrolysis than their corresponding methyl esters due to increased steric hindrance.[10] This could potentially translate to a longer in vivo half-life for the diethyl ester compared to the dimethyl ester, although this has not been experimentally confirmed for these specific compounds.

Regarding toxicity, both dimethyl and diethyl phthalates, which are structurally distinct but also homologous esters, have been shown to have low acute toxicity in rodents.[11] Studies on the developmental toxicity of diethyl and dimethyl phthalate in rats did not indicate potent developmental toxicity for these short-chain phthalate esters.[12] While these findings are not directly transferable to D-Cystine esters, they provide a general indication that short-chain alkyl esters may have a favorable safety profile.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for evaluating the in vivo effects of D-Cystine esters on OIRD in rats.[1][5][13]

Animal Model and Surgical Preparation
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[5]

  • Catheter Implantation: For intravenous drug administration and arterial blood sampling, catheters are surgically implanted into the femoral vein and artery, or the carotid artery.[14][15] Animals are allowed to recover from surgery before experimentation.

Induction of Respiratory Depression
  • Morphine Administration: A bolus intravenous injection of morphine (e.g., 10 mg/kg) is administered to induce respiratory depression.[3]

Measurement of Ventilatory Parameters
  • Whole-Body Plethysmography: Conscious, unrestrained rats are placed in a whole-body plethysmography chamber to measure respiratory parameters such as frequency, tidal volume, and minute volume.[16]

Start Acclimatize Rat in Plethysmography Chamber Baseline Record Baseline Ventilatory Data Start->Baseline Morphine Administer Morphine (IV) Baseline->Morphine OIRD Establish Respiratory Depression Morphine->OIRD Test_Article Administer D-Cystine Ester (IV) OIRD->Test_Article Monitoring Continuously Monitor Ventilatory Parameters Test_Article->Monitoring

Caption: Workflow for ventilatory parameter assessment.

Arterial Blood Gas Analysis
  • Blood Sampling: Arterial blood samples (approximately 100 μL) are collected from the indwelling arterial catheter at baseline, after morphine administration, and at various time points after administration of the test compound.[1][17]

  • Analysis: Samples are analyzed immediately using a blood gas analyzer to determine pH, pCO2, and pO2.[14]

Conclusion and Future Directions

Both D-Cystine dimethyl ester and its diethyl ester analog demonstrate significant promise as agents for the reversal of opioid-induced respiratory depression without compromising analgesia in preclinical models. While their efficacy appears comparable based on the available data, the potential for subtle differences in their pharmacokinetic profiles due to differential susceptibility to esterase-mediated hydrolysis warrants further investigation.

Future research should focus on direct, head-to-head comparative studies to elucidate their pharmacokinetic and pharmacodynamic profiles, including dose-response relationships and duration of action. Furthermore, comprehensive toxicology studies are necessary to establish their safety profiles before any potential clinical translation. The insights gained from such studies will be invaluable for selecting the optimal candidate for further development as a novel therapeutic for OIRD.

References

  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Gaston, B., Baby, S. M., May, W. J., Young, A. P., Grossfield, A., Bates, J. N., Seckler, J. M., Wilson, C. G., & Lewis, S. J. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Scientific Reports, 11(1), 10038.
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Loer, S. A., Scheeren, T. W., & Tarnow, J. (2004). Continuous intra-arterial blood gas monitoring in rats.
  • Han, Y., Al-Hasani, R., Kim, M. G., & Moron, J. A. (2021).
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Melior Discovery. (n.d.).
  • D'Alecy, L. G. (2012). Arterial blood gas analysis and interpretation in small animal practice (Proceedings). dvm360.
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  • Gaston, B., Baby, S. M., May, W. J., Young, A. P., Grossfield, A., Bates, J. N., Seckler, J. M., Wilson, C. G., & Lewis, S. J. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Scientific Reports, 11(1).
  • ZM, M. (n.d.). Ester hydrolysis is common and dependent on hydrophobicity of ester...
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Kumar, S., Adhikary, S. D., D'Souza, B., & D'Souza, V. (2012). Normative data for arterial blood gas and electrolytes in anesthetized rats. Journal of Pharmacology and Pharmacotherapeutics, 3(2), 167–169.
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022). The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American Journal of Physiology-Lung Cellular and Molecular Physiology, 323(4), L518–L536.
  • Dejours, P., & Toulmond, A. (1988).
  • Loer, S. A., Scheeren, T. W., & Tarnow, J. (2004). Continuous intra-arterial blood gas monitoring in rats.
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022).
  • Gaston, B., Baby, S. M., May, W. J., Young, A. P., Grossfield, A., Bates, J. N., Seckler, J. M., Wilson, C. G., & Lewis, S. J. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. Loma Linda University.
  • Wang, P., Nareddy, P. K., Asplin, J. R., & Goldfarb, D. S. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Journal of Medicinal Chemistry, 61(17), 7667–7679.
  • Field, E. A., Price, C. J., Sleet, R. B., & George, J. D. (1993). Developmental toxicity evaluation of diethyl and dimethyl phthalate in rats.
  • Moron-Concepcion Lab. (n.d.). Opioid-Induced Respiratory Depression. Washington University in St. Louis.
  • Wang, Y., Zhang, Y., & Li, Y. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability.
  • U.S. Environmental Protection Agency. (2007).
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  • Saghir, S. A., & Stuck, G. M. (1999). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The American Journal of Physiology, 276(6 Pt 1), G1349-55.
  • de Cássia, R., & da Silva, B. (2018). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar.
  • Benchchem. (n.d.). D-Cystine Dimethyl Ester|Research Chemical.
  • Wang, Y., Zhang, Y., & Li, Y. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 11(5), 629–636.
  • Wang, Y., Zhang, Y., & Li, Y. (2023).
  • Auctores. (2024). Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs)
  • Saghir, S. A., & Stuck, G. M. (1999). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Semantic Scholar.
  • Tang, Y., Liu, A., & Liu, J. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Journal of Pharmaceutical and Biomedical Analysis, 164, 464–471.
  • Gaston, B., Baby, S. M., May, W. J., Young, A. P., Grossfield, A., Bates, J. N., Seckler, J. M., Wilson, C. G., & Lewis, S. J. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology, 302, 103912.

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Safety & Regulatory Compliance

Safety

D-Cystine dimethyl ester proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety protocols required for handling specialized biochemical reagents. D-Cystine dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety protocols required for handling specialized biochemical reagents. D-Cystine dimethyl ester—a critical reagent often utilized in glutathione (GSH) synthesis tracking, T-cell activation studies, and reactive oxygen species (ROS) detoxification assays—presents unique disposal challenges.

Proper disposal is not merely a regulatory formality; it is a fundamental component of laboratory safety and environmental stewardship. Below is an authoritative, step-by-step operational guide to managing D-Cystine dimethyl ester waste, designed to ensure compliance, protect your personnel, and maintain the integrity of your laboratory's waste management system.

Chemical Profile & Hazard Causality

To dispose of a chemical correctly, you must first understand its molecular behavior. D-Cystine dimethyl ester typically exists in two forms: the free base (CAS No. 444996-03-6) and the dihydrochloride salt (CAS No. 144000-36-2). Both are amino acid derivatives featuring a central disulfide bridge and two esterified carboxyl groups.

The Causality Behind Segregation: The presence of the disulfide bond means that under highly reducing conditions, the molecule can cleave into D-cysteine methyl ester, altering its reactivity profile. More importantly, the dihydrochloride salt introduces chloride ions into your waste stream. When organic waste is transferred to a licensed disposal facility, it is typically destroyed via high-temperature incineration. If chloride-containing compounds are incinerated in standard chambers, they generate highly corrosive hydrogen chloride (HCl) gas. Therefore, environmental regulations mandate that halogenated (chloride-containing) and non-halogenated organic wastes be strictly segregated so the former can be routed to specialized incinerators equipped with alkaline scrubbers.

Quantitative Regulatory Guidelines

Before initiating any disposal protocol, laboratories must align with the [1] and the[2][3].

The table below summarizes the critical quantitative data and regulatory thresholds you must monitor during the disposal process.

ParameterD-Cystine Dimethyl Ester (Free Base)D-Cystine Dimethyl Ester DihydrochlorideRegulatory Thresholds (EPA/OSHA)
CAS Number 444996-03-6144000-36-2N/A
Molecular Weight 268.36 g/mol 341.27 g/mol N/A
Waste Classification Non-Halogenated OrganicHalogenated OrganicMust segregate halogenated waste
SAA Volume Limit N/AN/AMaximum 55 Gallons[4][5]
SAA Time Limit N/AN/AMaximum 12 Months[1][4]
Corrosivity (pH) Neutral (in solution)Acidic (requires monitoring)≤ 2.0 or ≥ 12.5 (EPA D002)[4]

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system . Each step includes a validation check to ensure the procedure has been executed correctly before moving to the next phase.

Step 1: State Verification & Segregation
  • Action: Check the reagent bottle or the specific Safety Data Sheet (SDS) to determine if the material is the free base or the dihydrochloride salt.

  • Validation: Verify the molecular weight on the Certificate of Analysis (CoA). If the MW is ~268.36 g/mol , route to the Non-Halogenated stream. If it is ~341.27 g/mol , route to the Halogenated stream.

  • Causality: Routing the dihydrochloride salt into a non-halogenated waste stream violates EPA guidelines and can severely damage standard municipal or commercial incinerators.

Step 2: Primary Containment & Solubilization
  • Action: Dissolve any residual solid waste in a compatible organic solvent (e.g., ethanol or methanol) under a fume hood. This prevents the aerosolization of the fine powder during transfer, which mitigates inhalation risks.

  • Validation: Perform a visual inspection. Ensure complete dissolution (no particulate matter remaining at the bottom of the flask) before transferring the solution to the bulk waste carboy.

Step 3: Transfer to Satellite Accumulation Area (SAA)
  • Action: Transfer the liquid waste into a high-density polyethylene (HDPE) container in your designated SAA. Do not use metal containers.

  • Validation: Use pH test strips on the aqueous layer (if you are utilizing a mixed waste stream) to ensure the pH remains between 4 and 10. If the pH drops to ≤ 2.0 due to a high concentration of the dihydrochloride salt, the waste must be reclassified as a Corrosive Characteristic Waste (EPA D002)[4].

  • Causality: Trace HCl from the dihydrochloride salt can cause microscopic pitting and eventual failure in metal storage drums, leading to catastrophic leaks.

Step 4: EPA/OSHA Compliant Labeling
  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste to the SAA container. Explicitly list "D-Cystine dimethyl ester" and your chosen solvent (e.g., "Methanol") with their exact estimated percentages.

  • Validation: Audit the label to ensure no abbreviations are used (e.g., write "Methanol", not "MeOH").

  • Causality: "Unknown" chemical wastes require costly, time-consuming stabilization and characterization by Environmental Health and Safety (EHS) teams before a commercial vendor will accept them[4].

Step 5: Final Transport
  • Action: Once the SAA container reaches 90% capacity or hits the 12-month accumulation limit, submit a pickup request to your licensed hazardous waste disposal vendor[1].

Operational Workflow Visualization

G A Waste Generation: D-Cystine dimethyl ester B Hazard Assessment (Check for HCl salt) A->B C1 Halogenated Organics (Dihydrochloride salt) B->C1 Contains Cl- C2 Non-Halogenated Organics (Free base) B->C2 No Cl- D Satellite Accumulation Area (Max 55 gal, <12 months) C1->D C2->D E EPA/OSHA Compliant Labeling D->E F Licensed Waste Disposal Facility Transfer E->F

Caption: Workflow for the segregation and disposal of D-Cystine dimethyl ester waste streams.

Spill Response & Environmental Mitigation

In the event of a localized spill of D-Cystine dimethyl ester powder on the benchtop:

  • Isolate & Protect: Immediately don standard PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Do not sweep dry powder. Sweeping generates dust and introduces an inhalation hazard. Instead, cover the spill with damp absorbent paper or a commercial organic spill-x powder to suppress aerosolization[6].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable plastic bag[6].

  • Validation: Wipe the area with a damp paper towel and use a flashlight at a low angle to check the surface for any remaining crystalline glare. Dispose of all cleanup materials in a properly labeled solid hazardous waste bin.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Handling

Personal protective equipment for handling D-Cystine dimethyl ester

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of risk mitigation and experimental integrity. When handling D-Cystine dimethyl ester —a poten...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of risk mitigation and experimental integrity. When handling D-Cystine dimethyl ester —a potent, cell-penetrant thiol ester increasingly utilized in pharmacological research to reverse opioid-induced respiratory depression without compromising analgesia[1]—understanding the causality behind the safety protocols is as critical as the protocols themselves.

The following guide provides a comprehensive, causality-driven framework for the safe handling, reconstitution, and disposal of D-Cystine dimethyl ester.

Physicochemical Hazard Profile & Causality

To design an effective safety architecture, we must first understand the physical and chemical realities of the compound. D-Cystine dimethyl ester is most frequently supplied as a dihydrochloride salt . This means its dissolution in unbuffered aqueous media results in a highly acidic solution, dictating specific approaches to both Personal Protective Equipment (PPE) and experimental design.

Note: The physicochemical and safety profiles of the D-enantiomer are identical to its L-enantiomer counterpart in non-chiral environments, allowing us to confidently extrapolate standard safety data[2].

Table 1: Quantitative Data and Safety Causality

ParameterValueOperational & Safety Causality
CAS Number 444996-03-6 (Base) 144000-36-2 (2HCl)Essential for precise SDS retrieval, inventory tracking, and regulatory compliance[2].
Molecular Weight 268.35 g/mol (Base) 341.28 g/mol (2HCl)Dictates exact stoichiometric calculations for in vivo dosing (e.g., 500 μmol/kg)[3],[1].
Appearance White crystalline powderHigh propensity for aerosolization; strictly mandates draft shield or fume hood usage during weighing[3].
Solubility Water, Methanol, DMSODMSO acts as a carrier solvent, increasing dermal permeability and requiring specific glove materials[3].
Storage Room TemperatureHygroscopic nature requires desiccated, tightly sealed storage to prevent degradation and clumping[3].

Biological Context & Mechanism of Action

Understanding how this compound interacts with biological systems reinforces the necessity for rigorous handling. D-Cystine dimethyl ester operates by delivering reducing equivalents (thiols) to target cells, effectively rescuing the respiratory drive suppressed by opioids like morphine[1],[4]. Accidental exposure could inadvertently modulate cellular redox states in the operator.

Mechanism M Morphine Administration RD Respiratory Depression M->RD Induces REV Reversal of Depression RD->REV Mitigated DC D-Cystine Dimethyl Ester (Cell-Penetrant) TH Redox Modulation (Thiol Delivery) DC->TH Enables TH->REV Rescues

Mechanism of D-Cystine dimethyl ester reversing opioid-induced respiratory depression.

Causality-Driven PPE Architecture

Do not simply wear PPE; understand what barrier you are creating and why.

  • Hand Protection (The DMSO Caveat): Standard nitrile gloves (minimum 4 mil thickness) are sufficient for handling the dry powder. However, if you are reconstituting the compound in Dimethyl Sulfoxide (DMSO) for biological assays, the causality shifts. DMSO rapidly penetrates the epidermal barrier and carries dissolved solutes directly into the bloodstream.

    • Actionable Standard: Double-glove with nitrile, and immediately change the outer glove if a splash occurs. For handling large volumes (>50 mL) of DMSO solutions, transition to butyl rubber gloves.

  • Eye/Face Protection (The pH Factor): Because the dihydrochloride salt is inherently acidic, aerosolized dust contacting the moisture of the cornea will rapidly drop the local pH, causing localized chemical burns and mechanical irritation.

    • Actionable Standard: ANSI Z87.1 or EN 166 approved tight-fitting safety goggles are required. Standard safety glasses with side shields are insufficient for powder handling.

  • Respiratory Protection (Aerosolization Risk): While the compound is not highly volatile, the fine crystalline powder presents a significant inhalation hazard during gravimetric transfer.

    • Actionable Standard: Perform all weighing and transfers within a certified chemical fume hood (face velocity 80-100 fpm). If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflows & Methodologies

The following protocols are designed as self-validating systems , ensuring that each step inherently verifies the success and safety of the previous one.

Protocol A: Safe Reconstitution & Validation for In Vivo Assays
  • Environmental Preparation: Verify the chemical fume hood's airflow monitor reads within safe parameters. Clear the workspace of incompatible chemicals (e.g., strong oxidizing agents).

  • Gravimetric Transfer: Place an anti-static weighing boat on the analytical balance inside the hood. Tare the balance. Carefully transfer the D-Cystine dimethyl ester powder using a micro-spatula, keeping the container as close to the boat as possible to minimize the drop height and subsequent dust generation.

  • Solvent Addition: For a standard 500 μmol/kg dose in a rodent model[1], calculate the required volume of sterile saline or DMSO/saline vehicle. Slowly add the solvent to the powder while still inside the fume hood.

  • Homogenization & pH Validation (Self-Validating Step): Vortex the sealed vial until the solution is completely clear. Crucial Validation: Verify the pH of the final aqueous solution using indicator strips or a micro-pH meter. If the pH is below 4.0 (due to the dihydrochloride salt), titrate with a mild buffer (e.g., 0.1M NaOH or PBS) to a physiological pH (7.2-7.4) before in vivo administration to prevent tissue necrosis at the injection site.

  • Containment: Wipe the spatula, balance, and hood surface with a 70% ethanol solution to neutralize any micro-particulates.

Protocol B: Spill Containment and Decontamination
  • Immediate Isolation: If a powder spill occurs outside the hood, immediately isolate the area to prevent tracking the compound throughout the lab.

  • PPE Verification: Upgrade to a fitted N95 or P100 particulate respirator before approaching the spill, as foot traffic may have aerosolized the powder.

  • Wet-Wipe Containment (Self-Validating Step): Do not dry sweep. Dry sweeping guarantees aerosolization. Mist a highly absorbent paper towel with water or a mild solvent and gently place it over the spilled powder to trap the particulates.

  • Collection: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a pre-labeled, sealable hazardous waste bag.

  • Secondary Cleaning & Visual Validation: Wash the affected surface with a mild detergent solution, followed by a water rinse. Validation: Inspect the area under bright, angled light for any residual white crystalline glare. A final wipe with 70% ethanol ensures complete removal.

  • Waste Routing: Log the waste as "Solid Debris Contaminated with Amino Acid Ester Dihydrochloride" and transfer to the Environmental Health and Safety (EHS) department.

Workflow A 1. Risk Assessment (Review SDS & Assays) B 2. PPE Donning (Nitrile, Goggles, Coat) A->B C 3. Powder Handling (Weigh in Fume Hood) B->C D 4. Reconstitution (Water, Methanol, or DMSO) C->D E 5. Experimental Execution (e.g., In Vivo Dosing) D->E F 6. Waste Segregation (Aqueous vs. Organic) E->F G 7. Decontamination & PPE Doffing F->G

Step-by-step operational and safety workflow for handling D-Cystine dimethyl ester.

References

  • Title: Cas 32854-09-4, Dimethyl L-cystinate dihydrochloride (SDS & Physicochemical Data)
  • Title: D-Cystine Dimethyl Ester | Research Chemical Source: BenchChem URL
  • Title: D-Cystine di(m)

Sources

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